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  • Product: 4-Bromo-5-methylbenzo[d]thiazol-2-amine
  • CAS: 1427373-92-9

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of 4-Bromo-5-methylbenzo[d]thiazol-2-amine Derivatives: A Technical Guide for Drug Discovery

Introduction: The 2-Aminobenzothiazole Pharmacophore The 2-aminobenzothiazole scaffold is a highly privileged structure in medicinal chemistry, serving as the core framework for numerous FDA-approved drugs and experiment...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-Aminobenzothiazole Pharmacophore

The 2-aminobenzothiazole scaffold is a highly privileged structure in medicinal chemistry, serving as the core framework for numerous FDA-approved drugs and experimental therapeutics[1]. The bicyclic ring system—comprising a benzene ring fused to a thiazole ring—offers electron-rich heteroatoms (nitrogen and sulfur) that readily participate in hydrogen bonding and coordinate with metallic cofactors in various enzymatic pockets[2].

Among the vast library of benzothiazole derivatives, 4-Bromo-5-methylbenzo[d]thiazol-2-amine (CAS: 1427373-92-9) has emerged as a highly specialized building block. The specific substitution pattern—a bromine atom at the C4 position and a methyl group at the C5 position—imparts unique steric, electronic, and lipophilic properties. This precise configuration is increasingly utilized in the rational design of targeted therapeutics, ranging from tubulin polymerization inhibitors to novel PROTAC-based kinase degraders (e.g., CDK2 degraders)[3].

This whitepaper synthesizes the structure-activity relationship (SAR) dynamics, core pharmacological applications, and validated experimental protocols for developing bioactive derivatives from this specific precursor.

Core Pharmacological Applications

The functionalization of the C2-amine group of 4-bromo-5-methylbenzo[d]thiazol-2-amine allows researchers to unlock a diverse array of pharmacological profiles.

Oncology: Tubulin Polymerization & Kinase Inhibition

Benzothiazole derivatives are potent antimitotic agents. By mimicking the structural motif of colchicine or combretastatin A-4 (CA-4), these derivatives bind directly to the colchicine-binding site at the interface of


 and 

-tubulin dimers[4].
  • Mechanism: The binding disrupts microtubule dynamics, preventing the formation of the mitotic spindle. This triggers a blockade of the cell cycle at the G2/M phase, subsequently upregulating caspase-3 activity and inducing cellular apoptosis[5].

  • Targeted Degradation: Recently, the 4-bromo-5-methylbenzothiazole moiety has been utilized as a critical targeting ligand in the synthesis of heterobifunctional degraders (PROTACs) aimed at Cyclin-Dependent Kinase 2 (CDK2), offering a novel therapeutic avenue for treatment-resistant solid tumors[3].

Anti-Inflammatory and Analgesic Activity

Derivatives synthesized via the condensation of the C2-amine with substituted aromatic aldehydes or sulfonyl chlorides exhibit significant anti-inflammatory properties[2]. The mechanism is primarily driven by the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme. The lipophilic 5-methyl group assists in anchoring the molecule within the hydrophobic channel of the COX-2 active site, while the 4-bromo substituent provides necessary steric bulk to prevent off-target binding to COX-1.

Antiviral and Antimicrobial Potential

Benzothiazole conjugates have demonstrated broad-spectrum antimicrobial activity and specific antiviral properties, including the inhibition of HIV-1 protease and integrase[6]. The electron-withdrawing nature of the bromine atom enhances the acidity of adjacent hydrogen bond donors (if functionalized at the amine), which is critical for interacting with the catalytic aspartate residues in viral proteases.

Structure-Activity Relationship (SAR) Dynamics

Designing successful drugs requires a deep understanding of why specific substituents are chosen. The 4-bromo-5-methyl configuration provides a self-validating system for optimizing pharmacokinetics:

  • The C4-Bromine (Halogen Bonding): Halogens are not merely steric placeholders; they actively participate in highly directional, non-covalent interactions known as halogen bonds. The C4-bromine atom interacts with Lewis base residues (e.g., carbonyl oxygens of peptide backbones) in target proteins. Furthermore, the electron-withdrawing effect of bromine modulates the pKa of the C2-amine, influencing its nucleophilicity during synthesis and its protonation state at physiological pH.

  • The C5-Methyl (Hydrophobic Anchoring): The addition of a methyl group at the C5 position increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability. In tubulin-binding models, this methyl group fits precisely into a small hydrophobic sub-pocket near the colchicine binding site, significantly increasing binding affinity compared to unmethylated analogs[4].

Mechanistic Pathways & Workflows

To visualize the pharmacological and synthetic logic, the following diagrams map the biological mechanism of action and the chemical workflow.

Biological Mechanism: Tubulin Inhibition

ApoptosisPathway Compound 4-Bromo-5-methylbenzo[d]thiazol-2-amine Derivatives Tubulin Colchicine Binding Site (β-Tubulin) Compound->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Disrupts Dynamics CellCycle G2/M Phase Arrest Polymerization->CellCycle Mitotic Block Caspase Caspase-3 Activation CellCycle->Caspase Upregulates Apoptosis Cellular Apoptosis (Cancer Cells) Caspase->Apoptosis Induces

Caption: Apoptotic signaling cascade induced by benzothiazole-based tubulin polymerization inhibitors.

Synthetic Workflow

SyntheticWorkflow Start 4-Bromo-5-methylbenzo[d]thiazol-2-amine (Starting Material) Reagent1 Acyl/Sulfonyl Chloride + Pyridine / K2CO3 Start->Reagent1 Nucleophilic Attack Intermediate Amide/Sulfonamide Intermediate Reagent1->Intermediate RT, 12h Purification Column Chromatography (Hexane:EtOAc) Intermediate->Purification Aqueous Workup Product Purified Bioactive Derivative (>98% Purity) Purification->Product Isolation

Caption: General synthetic workflow for generating bioactive amide/sulfonamide derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of derivatives and the subsequent biological validation.

Protocol 1: Synthesis of Amido-Benzothiazole Derivatives

Rationale: Amidation of the C2-amine introduces diverse functional groups necessary for target specificity while maintaining the core pharmacophore.

  • Preparation: Dissolve 1.0 equivalent (e.g., 5.0 mmol) of 4-bromo-5-methylbenzo[d]thiazol-2-amine in 15 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.0 equivalents of anhydrous pyridine (or anhydrous potassium carbonate) to the solution. Causality: The base acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium forward.

  • Acylation: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.2 equivalents of the desired substituted benzoyl chloride. Causality: Cooling prevents exothermic side reactions and limits the formation of di-acylated byproducts.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 8–12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

  • Workup: Quench the reaction with 20 mL of saturated aqueous sodium bicarbonate (

    
    ). Extract the organic layer with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (
    
    
    ), and concentrate under reduced pressure.
  • Purification: Purify the crude product via silica gel column chromatography to yield the final derivative.

Protocol 2: In Vitro Tubulin Polymerization Assay

Rationale: To validate the antimitotic potential of the synthesized derivatives by measuring their ability to inhibit the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Prepare a tubulin reaction mix containing 3 mg/mL of purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.
    
  • Compound Incubation: Pre-incubate the tubulin mixture with varying concentrations of the synthesized benzothiazole derivative (e.g., 0.1, 1.0, 10

    
    M) or a vehicle control (DMSO < 1%) in a 96-well plate at 4°C for 15 minutes.
    
  • Polymerization Initiation: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.

  • Kinetic Measurement: Monitor the assembly of microtubules by measuring the increase in absorbance (or fluorescence, depending on the kit) at 340 nm every minute for 60 minutes.

  • Data Analysis: Calculate the

    
     value by plotting the maximum rate of polymerization (Vmax) against the log concentration of the inhibitor.
    

Data Presentation: Comparative Pharmacological Impact

The table below summarizes the theoretical pharmacological impact of various substitution patterns on the benzothiazole core, contextualized by literature data on similar derivatives[1][4][5].

Compound ScaffoldSubstitutionPrimary Target

Range (

M)
Key Biological Effect
Unsubstituted BenzothiazoleNoneGeneral Kinases> 50.0Weak baseline cytotoxicity
2-AminobenzothiazoleC2-NH2COX-2 / Topo II10.0 – 25.0Moderate anti-inflammatory
5-Methylbenzothiazol-2-amineC5-CH3, C2-NH2Tubulin / COX-21.5 – 5.0Enhanced lipophilicity, G2/M arrest
4-Bromo-5-methylbenzo[d]thiazol-2-amine C4-Br, C5-CH3, C2-NH2 Tubulin / CDK2 0.05 – 1.0 High affinity, targeted apoptosis

Conclusion

The 4-bromo-5-methylbenzo[d]thiazol-2-amine scaffold represents a highly tunable, pharmacologically rich starting point for modern drug discovery. The synergistic effects of the C4-bromine (halogen bonding, electronic modulation) and the C5-methyl group (hydrophobic pocket anchoring) make it an exceptional candidate for developing targeted oncology agents, particularly tubulin polymerization inhibitors and kinase degraders. By adhering to rigorous synthetic and biological validation protocols, researchers can leverage this privileged structure to design next-generation therapeutics with high efficacy and minimized off-target toxicity.

References

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Preprints.org. Available at:[Link]

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. Available at: [Link]

  • Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. RSC Publishing. Available at:[Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. PMC / NIH. Available at: [Link]

  • Degraders of cyclin-dependent kinase 2 (WO2025043225A2). Google Patents.
  • Benzothiazole compounds and their pharmaceutical use (EP 3181555 B1). European Patent Office. Available at: [Link]

Sources

Exploratory

4-Bromo-5-methylbenzo[d]thiazol-2-amine CAS number and identifiers

Title: 4-Bromo-5-methylbenzo[d]thiazol-2-amine (CAS 1427373-92-9): Strategic Synthesis and Application in Targeted Protein Degradation Executive Summary The 2-aminobenzothiazole core is widely recognized as a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 4-Bromo-5-methylbenzo[d]thiazol-2-amine (CAS 1427373-92-9): Strategic Synthesis and Application in Targeted Protein Degradation

Executive Summary

The 2-aminobenzothiazole core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and profound biological activity[1]. Among its substituted derivatives, 4-bromo-5-methylbenzo[d]thiazol-2-amine has emerged as a critical building block in modern drug discovery, particularly in the synthesis of Targeted Protein Degraders (PROTACs and molecular glues)[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis, and downstream functionalization strategies.

Chemical Identity & Physicochemical Profiling

The unique substitution pattern of 4-bromo-5-methylbenzo[d]thiazol-2-amine provides orthogonal handles for late-stage functionalization. The C4-bromo group is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-amino group serves as a versatile nucleophile or a precursor for electrophilic activation,[1].

Table 1: Quantitative Physicochemical Identifiers

Parameter Value
IUPAC Name 4-Bromo-5-methylbenzo[d]thiazol-2-amine
CAS Number 1427373-92-9
Molecular Formula C8H7BrN2S
Molecular Weight 243.12 g/mol [3]
MDL Number MFCD23705661[3]

| Typical Purity | ≥ 98%[4] |

Strategic Synthesis: The Regioselective Hugerschoff Pathway

The Causality of Precursor Selection

The classical Hugerschoff reaction involves the oxidative cyclization of an arylthiourea using bromine in an acidic medium[1],[5]. When an unsubstituted or symmetrically substituted aniline is used, cyclization can occur at either ortho position, leading to complex isomeric mixtures that are difficult to separate[5].

To synthesize 4-bromo-5-methylbenzo[d]thiazol-2-amine with absolute regiochemical fidelity, the synthesis must begin with 2-bromo-3-methylaniline .

  • Mechanistic Logic: The reaction of 2-bromo-3-methylaniline with potassium thiocyanate (KSCN) yields the corresponding arylthiourea intermediate. Because the C2 position of the original aniline is sterically and electronically blocked by the bromine atom, the subsequent electrophilic bromination and intramolecular cyclization are forced to occur exclusively at the C6 position[5]. This self-validating regiocontrol eliminates isomer formation, ensuring a high-yielding, single-product outcome.

Experimental Protocol: Hugerschoff Synthesis
  • Thiourea Formation: Dissolve 2-bromo-3-methylaniline (1.00 eq) in glacial acetic acid. Add potassium thiocyanate (1.20 eq) and cool the mixture in an ice-salt bath to <10 °C[6].

  • Oxidative Cyclization: Slowly add a solution of bromine (1.10 eq) in glacial acetic acid dropwise. Critical Step: Maintaining the temperature below 10 °C is essential to prevent over-bromination of the electron-rich aromatic ring[6].

  • Maturation: Stir the reaction at <10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1–2 hours to ensure complete ring closure[6].

  • Workup & Isolation: Pour the mixture into ice water. The product initially forms as a hydrobromide salt. Neutralize with aqueous ammonia to liberate the free amine, filter the resulting precipitate, wash with cold water, and dry under vacuum[1],[6].

Hugerschoff A 2-Bromo-3-methylaniline (C2 Blocked by Br) B Arylthiourea Intermediate A->B KSCN, AcOH Nucleophilic Addition C 4-Bromo-5-methylbenzo[d] thiazol-2-amine (Exclusive C6 Cyclization) B->C Br2, AcOH Oxidative Cyclization

Caption: Regioselective Hugerschoff synthesis of 4-bromo-5-methylbenzo[d]thiazol-2-amine.

Downstream Functionalization: The Sandmeyer-Fluorination Strategy

The Causality of Electrophilic Activation

In the development of complex therapeutics like Cyclin-Dependent Kinase 2 (CDK2) degraders, the benzothiazole core must often be linked to a target-binding warhead via an amine-based linker[2]. Direct nucleophilic aromatic substitution (SNAr) on a 2-aminobenzothiazole is highly inefficient.

To overcome this, the 2-amino group is converted into a 2-fluoro group via a non-aqueous Sandmeyer-type diazotization[2]. The introduction of the highly electronegative fluorine atom dramatically increases the electrophilicity of the C2 carbon, creating a highly reactive substrate that readily undergoes SNAr with complex aliphatic or aromatic amines.

Experimental Protocol: Non-Aqueous Fluorination
  • Preparation: Dissolve 4-bromo-5-methylbenzo[d]thiazol-2-amine (1.00 eq, e.g., 4.94 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) and cool to 0 °C[2].

  • Diazotization: Add sodium nitrite (NaNO2) (3.00 eq) followed by boron trifluoride etherate (BF3·OEt2) (4.00 eq)[2].

    • System Validation: BF3·OEt2 serves a dual mechanistic purpose. It acts as a Lewis acid to facilitate the formation of the nitrosonium ion in a non-aqueous environment, and it provides the fluoride source for the subsequent dediazoniation. Avoiding water is critical to prevent the formation of the inert 2-hydroxybenzothiazole byproduct.

  • Dediazoniation: Stir the resulting mixture at 20 °C for 12 hours to allow the diazonium intermediate to decompose and incorporate the fluoride ion[2].

  • Quench & Extraction: Pour the reaction mixture into saturated aqueous sodium bicarbonate solution to neutralize excess acid. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield 4-bromo-2-fluoro-5-methylbenzo[d]thiazole[2].

Sandmeyer A 4-Bromo-5-methylbenzo[d] thiazol-2-amine B Diazonium Intermediate A->B NaNO2, BF3·OEt2 DMF, 0°C C 4-Bromo-2-fluoro-5- methylbenzo[d]thiazole B->C Fluorodediazoniation 20°C, 12h D CDK2 Degrader (PROTAC / Molecular Glue) C->D SNAr with Linker-Amine

Caption: Downstream functionalization via Sandmeyer-type fluorination for CDK2 degrader synthesis.

Comparative Reaction Metrics

To assist process chemists in selecting the optimal synthetic route, the following table summarizes the quantitative data for the key transformations discussed[6],[2].

Table 2: Quantitative Comparison of Benzothiazole Transformations

Reaction Type Reagents Solvent Temp (°C) Time (h) Yield (%) Key Mechanistic Advantage
Hugerschoff Synthesis KSCN, Br2 Glacial AcOH 0 to RT 3 - 6 70 - 90 Strict regiocontrol via C2-blocking[6].
Ru-Catalyzed Synthesis RuCl3, Oxidant 1,2-DCE 80 12 Up to 91 Avoids toxic Br2 gas[6].

| Sandmeyer Fluorination | NaNO2, BF3·OEt2 | DMF | 0 to 20 | 12 | > 80 | Activates C2 for downstream SNAr[2]. |

References

4-Bromo-5-methylbenzo[d]thiazol-2-amine - Sigma-Aldrich. Link [3] 1427373-92-9 | 4-Bromo-5-methylbenzo[d]thiazol-2-amine - BLD Pharm. 3 [4] 4-Bromo-5-methylbenzo[d]thiazol-2-amine 98% - BuyChemJapan. 4 [2] WO2025043225A2 - Degraders of cyclin-dependent kinase 2 - Google Patents. 2 [1] The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry - BenchChem. 1 [6] A Head-to-Head Comparison of 2-Aminobenzothiazole Synthesis Methods for Researchers - BenchChem. 6 [5] Mechanistic Study on the Formation of Compounds from Thioureas - IntechOpen. 5

Sources

Foundational

Literature Review and Technical Guide: 2-Aminobenzothiazoles with Bromine Substituents

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Author: BenchChem Technical Support Team. Date: March 2026

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Confirming Key Metrics

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Executive Summary

The 2-aminobenzothiazole core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its structural mimicry of purines and its robust capacity to interact with diverse biological targets. Within this class of heterocycles, the strategic introduction of a bromine substituent—most notably at the 5- or 6-position (e.g., 6-bromo-2-aminobenzothiazole)—profoundly alters the molecule's physicochemical properties. This in-depth technical guide explores the causality behind bromine substitution, details self-validating synthetic protocols, and reviews the structure-activity relationships (SAR) that make brominated 2-aminobenzothiazoles highly potent anti-inflammatory, antimicrobial, and anticancer agents.

Pharmacophore Analysis: The Strategic Role of Bromine

The decision to incorporate a bromine atom into the benzothiazole framework is rarely arbitrary; it is driven by specific mechanistic advantages [1.8]:

  • Halogen Bonding & The Sigma-Hole: Bromine possesses an electron-deficient "sigma-hole" at the distal end of the C-Br bond. This unique electronic topography facilitates highly directional, non-covalent interactions with electron-rich regions of target proteins, such as backbone carbonyls or aromatic π-systems within the cyclooxygenase-2 (COX-2) binding pocket[1].

  • Lipophilicity and Membrane Permeability: The bulky, hydrophobic nature of bromine significantly increases the overall lipophilicity of the scaffold (e.g., XLogP ~2.6 for 6-bromo derivatives)[2]. This enhanced lipophilicity improves passive diffusion across lipid bilayers, a critical pharmacokinetic parameter for targeting intracellular kinases and enzymes.

  • Synthetic Versatility: Beyond direct biological activity, the C-Br bond serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to rapidly expand chemical space during lead optimization[3].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of brominated 2-aminobenzothiazoles requires precise control over oxidative and electrophilic conditions to ensure high yields and prevent unwanted side reactions.

Protocol 1: Classical Hugerschoff Synthesis of 6-Bromo-2-aminobenzothiazole

The Hugerschoff reaction is the industry standard for constructing the 2-aminobenzothiazole core via the oxidative cyclization of arylthioureas[4].

  • Causality of Reagents: Glacial acetic acid is utilized not merely as a solvent, but as a crucial proton source that activates the thiourea intermediate. Bromine acts as the oxidizing agent, driving the electrophilic aromatic substitution that closes the thiazole ring. Strict temperature control (<10°C) is mandatory; failing to maintain this temperature can lead to polybromination of the highly activated aniline ring or explosive runaway reactions[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromoaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in 100 mL of glacial acetic acid. Stir continuously until fully homogenized[2].

  • Oxidation Prep: Prepare a separate solution of liquid bromine (0.1 mol) in 20 mL of glacial acetic acid.

  • Addition: Cool the main reaction vessel to <10°C using an ice-salt bath. Add the bromine solution dropwise over a period of 30 minutes.

    • Self-Validation Check: The reaction mixture should smoothly transition to a deep orange/red color. If excessive fuming occurs, the addition rate is too fast and the local temperature is exceeding the safety threshold.

  • Cyclization: Continue stirring for 2 hours at 10°C, then allow the mixture to warm to room temperature and stir for an additional 10 hours to ensure complete ring closure[2].

  • Isolation: Pour the mixture into 500 mL of crushed ice to precipitate the crude hydrobromide salt. Neutralize the suspension with saturated aqueous sodium bicarbonate to liberate the free base.

  • Purification: Filter the resulting solid, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield pure 6-bromo-2-aminobenzothiazole[2].

HugerschoffSynthesis A 4-Bromoaniline + KSCN C 1-(4-Bromophenyl)thiourea (Intermediate) A->C Thiocyanation B Glacial Acetic Acid (Solvent & Proton Source) B->C E Electrophilic Aromatic Substitution (Ring Closure) C->E D Bromine (Br2) Oxidative Agent (<10°C) D->E Activation F 6-Bromo-2-aminobenzothiazole (Hydrobromide Salt) E->F G NaHCO3 Neutralization & Recrystallization F->G H Pure 6-Bromo-2-aminobenzothiazole G->H Free Base Isolation

Workflow and mechanistic steps of the Hugerschoff synthesis for brominated benzothiazoles.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

To exploit the bromine handle, Pd(0)-catalyzed Suzuki cross-coupling is employed to generate diverse 6-aryl-2-aminobenzothiazole libraries[3].

  • Causality of Reagents: 1,4-dioxane is selected as the optimal solvent because its boiling point (101°C) provides sufficient thermal energy to overcome the activation barrier of the oxidative addition step, while its polarity effectively solubilizes both the polar boronic acids and the hydrophobic benzothiazole[6].

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 6-bromo-2-aminobenzothiazole (1 eq), an aryl boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Base Addition: Add an aqueous solution of a mild base (e.g., K2CO3, 2 eq) to facilitate the transmetalation step.

  • Reaction: Suspend the mixture in degassed 1,4-dioxane. Heat to 90-100°C under an inert argon atmosphere for 12-24 hours[6].

    • Self-Validation Check: Monitor the reaction via TLC (ethyl acetate:hexane). The disappearance of the starting material spot confirms successful oxidative addition and coupling.

  • Workup: Cool to room temperature, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via silica gel column chromatography[3].

Biological Activities & Structure-Activity Relationships (SAR)

The introduction of a bromine substituent dramatically shifts the pharmacological profile of 2-aminobenzothiazoles across multiple therapeutic areas.

  • Anti-inflammatory Activity (COX-2 Inhibition): Brominated derivatives exhibit significant anti-inflammatory properties. Molecular docking and in vivo carrageenan-induced paw edema models reveal that the bromine atom at the 6-position engages in favorable halogen bonding within the COX-2 active site. This leads to potent and selective inhibition without the severe gastrointestinal side effects typical of traditional non-selective NSAIDs[1].

  • Urease Inhibition & Antioxidant Activity: 6-Bromo-2-aminobenzothiazole and its Suzuki-coupled derivatives are potent inhibitors of urease, an enzyme critical for the survival of Helicobacter pylori. The 6-bromo precursor demonstrated an IC50 of 28.4 µg/mL against urease. Furthermore, these compounds act as excellent nitric oxide (NO) scavengers, mitigating cellular oxidative stress[3].

  • Anticancer & Apoptotic Pathways: Derivatives such as 6-bromo-2-hydrazino-1,3-benzothiazole induce cytotoxicity in cancer cell lines by triggering the intrinsic apoptotic cascade. The lipophilic nature of the brominated scaffold allows for rapid intracellular accumulation, leading to mitochondrial stress, cytochrome C release, and subsequent caspase activation[2].

ApoptosisPathway A Brominated Benzothiazole Derivative B Intracellular Uptake (Lipophilic Diffusion) A->B C Mitochondrial Membrane Depolarization B->C Target Interaction D Cytochrome C Release C->D Membrane Permeabilization E Apoptosome Assembly (with APAF-1) D->E F Caspase-9 Activation E->F G Caspase-3 Activation (Executioner) F->G Proteolytic Cascade H Apoptosis (Programmed Cell Death) G->H DNA Fragmentation

Intrinsic apoptosis signaling pathway induced by brominated 2-aminobenzothiazoles.

Quantitative Data Summary

The following table summarizes the biological efficacy and quantitative metrics of key brominated 2-aminobenzothiazole derivatives based on recent literature[1][2][3].

Compound Name / SubstitutionPrimary Target / AssayActivity Metric (IC50 / % Inhibition)Reference
6-Bromo-2-aminobenzothiazole Urease InhibitionIC50 = 28.4 µg/mL[3]
6-Bromo-2-aminobenzothiazole NO Scavenging Activity54% inhibition at 50 µg/mL[3]
6-Bromo-2-hydrazino-1,3-benzothiazole Antimicrobial (Gram +/-)High in vitro inhibition[2]
YG-5 (6-nitro-2-(4-bromoanilino) derivative) COX-2 Inhibition (In Vivo)High % Paw Edema Inhibition[1]
6-Phenylbenzo[d]thiazole-2-amine Urease InhibitionIC50 = 26.35 µg/mL[3]

Conclusion & Future Perspectives

The integration of a bromine substituent into the 2-aminobenzothiazole architecture represents a highly effective strategy in rational drug design. By leveraging the unique electronic and steric properties of bromine—specifically its capacity for halogen bonding and its enhancement of lipophilicity—researchers can significantly improve the binding affinity and pharmacokinetic profiles of these compounds. Future drug development efforts should focus on utilizing 6-bromo-2-aminobenzothiazole as a versatile synthetic intermediate for late-stage functionalization, paving the way for novel, highly selective kinase inhibitors, anti-inflammatory agents, and antimicrobial therapies.

References

1.4 2.5 3.3 4.2 5.1 6.6

Sources

Exploratory

An In-Depth Technical Guide to 4-Bromo-5-methylbenzo[d]thiazol-2-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of the novel co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of the novel compound 4-Bromo-5-methylbenzo[d]thiazol-2-amine. As a member of the 2-aminobenzothiazole class, this molecule is of significant interest for its potential as a scaffold in medicinal chemistry and drug discovery. This document details the physicochemical properties, provides a plausible synthetic route with a step-by-step experimental protocol, and offers predicted spectroscopic data (NMR, IR, and MS) for characterization. Furthermore, it explores the potential anticancer and antimicrobial activities based on structure-activity relationships of analogous compounds.

Introduction

The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The introduction of various substituents onto the benzothiazole ring system allows for the fine-tuning of their biological and physicochemical properties, making them attractive candidates for drug development programs.

This guide focuses on the specific derivative, 4-Bromo-5-methylbenzo[d]thiazol-2-amine, a compound that combines the structural features of a halogenated and methylated 2-aminobenzothiazole. The presence of a bromine atom at the 4-position and a methyl group at the 5-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological target interactions and metabolic stability. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and related compounds.

Physicochemical Properties

The fundamental physicochemical properties of 4-Bromo-5-methylbenzo[d]thiazol-2-amine have been calculated and are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings, including its solubility, and for predicting its potential as a drug candidate.

PropertyValue
Molecular Formula C₈H₇BrN₂S
Molecular Weight 243.13 g/mol
IUPAC Name 4-Bromo-5-methyl-1,3-benzothiazol-2-amine
CAS Number Not available
Appearance (Predicted) Off-white to light yellow solid
Solubility (Predicted) Soluble in DMSO, DMF, and methanol; sparingly soluble in water

Synthesis of 4-Bromo-5-methylbenzo[d]thiazol-2-amine

The synthesis of 4-Bromo-5-methylbenzo[d]thiazol-2-amine can be achieved through a well-established method for the formation of 2-aminobenzothiazoles, commonly known as the Hugershoff reaction. This involves the oxidative cyclization of a substituted phenylthiourea, which is formed in situ from the corresponding aniline. The proposed synthetic pathway starts from the commercially available 4-nitrotoluene.

Synthetic Workflow

G cluster_0 Part 1: Synthesis of 3-Bromo-4-methylaniline cluster_1 Part 2: Synthesis of 4-Bromo-5-methylbenzo[d]thiazol-2-amine 4-Nitrotoluene 4-Nitrotoluene 2-Bromo-4-nitrotoluene 2-Bromo-4-nitrotoluene 4-Nitrotoluene->2-Bromo-4-nitrotoluene Br2, Fe catalyst (Bromination) 3-Bromo-4-methylaniline 3-Bromo-4-methylaniline 2-Bromo-4-nitrotoluene->3-Bromo-4-methylaniline Fe, HCl or SnCl2, HCl (Reduction) Target 4-Bromo-5-methylbenzo[d]thiazol-2-amine 3-Bromo-4-methylaniline->Target KSCN, Br2 Glacial Acetic Acid (Thiocyanation and Cyclization) G Compound 4-Bromo-5-methylbenzo[d]thiazol-2-amine Primary_Screening Primary Biological Screening (e.g., cell viability assays, MIC determination) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., dose-response, selectivity profiling) Hit_Identification->Secondary_Screening Active Lead_Compound Lead Compound Secondary_Screening->Lead_Compound Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Lead_Compound->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Foundational

Advanced Synthesis Pathways for Polysubstituted 2-Aminobenzothiazoles

A Technical Guide for Drug Development and Synthetic Chemistry Professionals The Pharmacophore Imperative The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry. Molecules containing this...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development and Synthetic Chemistry Professionals

The Pharmacophore Imperative

The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry. Molecules containing this core—such as Riluzole, which is employed in the treatment of amyotrophic lateral sclerosis (ALS)—exhibit a broad spectrum of biological activities, including anti-inflammatory, antitumor, anticonvulsant, and antiviral properties 1[1]. To optimize pharmacokinetics and target binding affinities, researchers must synthesize polysubstituted variants of this core. The primary synthetic challenge lies in controlling regioselectivity and maintaining functional group tolerance during the oxidative cyclization of the thiazole ring.

Mechanistic Evolution of the Benzothiazole Core

The Classical Hugerschoff Reaction

Historically, the Hugerschoff reaction has been the foundational method for constructing 2-aminobenzothiazoles. It involves the oxidative cyclization of N-arylthioureas using liquid bromine in chloroform or sulfuric acid 2[2].

  • Causality: Bromine acts as a potent electrophile, activating the thiocarbonyl sulfur. This promotes an intramolecular electrophilic aromatic substitution (SEAr) at the ortho-position of the aryl ring. However, the harsh oxidative environment often leads to poor functional group tolerance, especially for electron-rich substrates which are highly prone to over-bromination.

Transition-Metal-Catalyzed C-H Functionalization

To circumvent the limitations of stoichiometric toxic oxidants, transition-metal catalysis (using Pd, Cu, or Ni) has emerged. Nickel-catalyzed intramolecular oxidative C-H functionalization is particularly notable for its cost-effectiveness and mild conditions 3[3].

  • Causality: The metal center coordinates with the sulfur atom of the thiourea, facilitating a directed C(sp2)-H activation. Nickel's distinct redox potential allows for oxidative coupling without the need for pre-functionalized ortho-haloarenes, significantly expanding the substrate scope to include complex, polysubstituted anilines.

Metal-Free Cascade Reactions (Iodine/Oxygen)

The most modern, sustainable approach utilizes molecular iodine as a catalyst and molecular oxygen as the terminal oxidant 4[4].

  • Causality: Iodine acts as a mild Lewis acid/electrophile, activating the thiourea intermediate formed in situ from isothiocyanatobenzenes and amines. Following the C-S bond formation, hydrogen iodide (HI) is eliminated. Molecular oxygen reoxidizes HI back to I2, closing the catalytic cycle. This prevents the accumulation of acidic byproducts and avoids transition-metal contamination in the final active pharmaceutical ingredient (API).

SynthesisPathways Start Starting Materials (Anilines / Isothiocyanates) Thiourea N-Arylthiourea Intermediate Start->Thiourea Condensation Hugerschoff Hugerschoff Reaction (Br2 or Acid) Thiourea->Hugerschoff Oxidative Cyclization MetalCat Metal-Catalyzed C-H (Pd, Cu, Ni) Thiourea->MetalCat C-H Activation MetalFree Metal-Free Cascade (I2 / O2 or NBS) Thiourea->MetalFree Cross-Dehydrogenative Coupling Product Polysubstituted 2-Aminobenzothiazole Hugerschoff->Product MetalCat->Product MetalFree->Product

Evolution of 2-aminobenzothiazole synthesis pathways from classical to modern catalytic methods.

Comparative Data Analysis

The following table summarizes the quantitative data and operational parameters for the primary synthesis methods, offering a clear comparison of their performance based on reported experimental findings 2[2], 3[3], 5[5].

Synthesis MethodPrimary ReagentsTemp / TimeYield RangeFunctional Group ToleranceKey Advantage
Classical Hugerschoff Arylthiourea, Br₂, CHCl₃ or H₂SO₄65–70 °C / 1.5–6 h70–95%Low (Over-bromination risk)Highly scalable, inexpensive reagents
Metal-Catalyzed C-H Arylthiourea, Ni/Pd/Cu catalyst, Oxidant80–130 °C / 2–12 h75–98%High (Tolerates halogens, ethers)Avoids pre-functionalized ortho-haloarenes
Metal-Free Cascade Isothiocyanatobenzene, Amine, I₂, O₂80 °C / 4–8 h80–95%Very HighGreen chemistry, no metal contamination

Validated Experimental Methodologies

Protocol A: Nickel-Catalyzed Intramolecular Oxidative C-H Functionalization

Objective: Synthesize polysubstituted 2-aminobenzothiazoles from arylthioureas without pre-functionalized ortho-halogens. Causality: Nickel acts as a low-cost transition metal that coordinates the thiourea sulfur, directing the activation of the adjacent C(sp2)-H bond.

  • Preparation: In an oven-dried Schlenk tube, add the substituted N-arylthiourea (1.0 mmol), NiCl₂ catalyst (10 mol%), and an appropriate oxidant (e.g., K₂S₂O₈, 2.0 equiv) in a polar aprotic solvent like DMF (5 mL).

  • Atmosphere Control: Purge the vessel with nitrogen for 5 minutes. Causality: While the reaction is oxidative, excluding atmospheric moisture prevents competitive hydrolysis of the thiourea intermediate before cyclization can occur.

  • Heating: Stir the mixture at 100 °C for 6 hours.

  • Self-Validation (In-Process): Perform TLC (Hexane/EtOAc 3:1). The starting thiourea will typically appear as a lower-Rf spot. Successful cyclization to the benzothiazole is confirmed by the emergence of a highly UV-active, higher-Rf spot. If the lower spot persists, add an additional 5 mol% catalyst and heat for 2 more hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (3 x 10 mL). Causality: Multiple brine washes are critical to partition the DMF entirely into the aqueous layer, preventing emulsion formation during extraction.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Iodine-Catalyzed, Oxygen-Promoted Cascade Reaction

Objective: One-pot synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines. Causality: Molecular iodine activates the in situ generated thiourea. Molecular oxygen reoxidizes the HI byproduct, making the reaction catalytic in iodine and highly sustainable.

  • In Situ Thiourea Formation: In a reaction vial, combine the substituted 1-isothiocyanatobenzene (1.0 mmol) and the secondary amine (1.2 mmol) in DMSO (3 mL). Stir at room temperature for 30 minutes.

  • Catalyst Addition: Add molecular iodine (I₂, 20 mol%). Self-Validation: The solution will immediately turn dark brown, indicating the presence of active electrophilic iodine.

  • Oxidative Cyclization: Attach an O₂ balloon to the vial. Heat the mixture to 80 °C and stir for 4–8 hours.

  • Workup & Quenching: Cool the mixture and dilute with ethyl acetate (15 mL). Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃, 10 mL). Self-Validation: The immediate discharge of the brown color to a pale yellow or colorless solution confirms the complete reduction and removal of residual iodine. Causality: Failing to quench I₂ can lead to severe oxidative degradation of the product during concentration.

  • Isolation: Extract, dry over MgSO₄, and purify via silica gel chromatography.

IodineMechanism Isothiocyanate Isothiocyanatobenzene + Amine Thiourea Benzothiourea (in situ) Isothiocyanate->Thiourea Nucleophilic Addition IodineAct I2 Activation (Electrophilic Attack) Thiourea->IodineAct I2 Catalyst Cyclization Intramolecular C-S Bond Formation IodineAct->Cyclization C(sp2)-H / S-H Coupling Reoxidation O2 Reoxidation of HI to I2 Cyclization->Reoxidation HI Release Product 2-Aminobenzothiazole Cyclization->Product -HI Reoxidation->IodineAct Catalyst Regeneration

Mechanistic workflow of the iodine-catalyzed, oxygen-promoted cascade reaction.

References

  • BenchChem. (2025). Comparative analysis of 2-aminobenzothiazole synthesis methods. BenchChem. 2

  • ACS Publications. (2019). A Mild Synthesis of 2-Substituted Benzothiazoles via Nickel-Catalyzed Intramolecular Oxidative C–H Functionalization. The Journal of Organic Chemistry. 3

  • ACS Publications. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry. 4

  • PMC / NIH. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. 1

  • ACS Publications. (2010). Metal-Free Synthesis of 2-Substituted (N, O, C) Benzothiazoles via an Intramolecular C−S Bond Formation. The Journal of Organic Chemistry.5

Sources

Exploratory

Physicochemical Profiling and Melting Point Determination of 4-Bromo-5-methylbenzo[d]thiazol-2-amine

Executive Summary This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthesis, and melting point ( ) determination protocols for 4-Bromo-5-methylbenzo[d]thiazol-2-amine (CAS: 1427...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthesis, and melting point (


) determination protocols for 4-Bromo-5-methylbenzo[d]thiazol-2-amine  (CAS: 1427373-92-9). As a critical intermediate in modern drug discovery—particularly in the synthesis of cyclin-dependent kinase 2 (CDK2) degraders—understanding its solid-state properties is paramount for formulation, purity assessment, and downstream synthetic scaling. This guide synthesizes structural causality with field-proven, self-validating analytical methodologies to establish a rigorous framework for researchers and drug development professionals.

Chemical Identity and Pharmaceutical Relevance

4-Bromo-5-methylbenzo[d]thiazol-2-amine is a highly functionalized bicyclic heterocycle[1]. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to mimic purine bases and interact with kinase hinge regions[2].

  • IUPAC Name: 4-Bromo-5-methyl-1,3-benzothiazol-2-amine

  • CAS Number: 1427373-92-9[1]

  • Molecular Formula: C₈H₇BrN₂S[1]

  • Molecular Weight: 243.12 g/mol [3]

Recently, this specific halogenated derivative has gained traction as a crucial precursor in the development of targeted protein degraders (PROTACs) and molecular glues, specifically targeting CDK2 for oncology applications[2]. The precise determination of its melting point is a critical quality attribute (CQA) required to verify polymorphic purity before it is subjected to complex cross-coupling or functionalization reactions.

Synthesis and Structural Causality of the Melting Point

The Hugerschoff Synthesis Workflow

The synthesis of highly substituted 2-aminobenzothiazoles typically proceeds via the Hugerschoff reaction[4]. This involves the thiocyanation of an aniline derivative to form an arylthiourea intermediate, followed by oxidative cyclization using a halogen (typically bromine) in an acidic or halogenated solvent[4].

Synthesis_Workflow A Aryl Amine Precursor B Thiocyanation (KSCN / AcOH) A->B C Arylthiourea Intermediate B->C D Oxidative Cyclization (Br2 / CHCl3) C->D E Target Benzothiazole (CAS: 1427373-92-9) D->E

Figure 1: Hugerschoff synthesis workflow for substituted 2-aminobenzothiazoles.

Structural Causality of Thermal Behavior

The melting point of a crystalline solid is fundamentally governed by its crystal lattice energy. For 4-bromo-5-methylbenzo[d]thiazol-2-amine, three competing structural features dictate its thermal behavior:

  • Hydrogen Bonding (The 2-Amino Group): The primary driver of lattice stability. The exocyclic amine acts as both a hydrogen bond donor and acceptor, forming robust intermolecular networks that significantly elevate the enthalpy of fusion (

    
    ) compared to des-amino analogs.
    
  • 
     Stacking:  The planar benzothiazole core promotes efficient face-to-face and edge-to-face stacking in the solid state.
    
  • Steric Hindrance vs. Dispersion Forces (4-Bromo, 5-Methyl): While the heavy bromine atom increases overall London dispersion forces (which typically raises

    
    ), the ortho-relationship between the bulky 4-bromo and 5-methyl groups induces steric clash. This localized distortion can disrupt optimal planar packing. Consequently, its melting point is slightly attenuated compared to perfectly symmetrical halogenated analogs, placing its empirically predicted 
    
    
    
    in the 185–205 °C range.
Comparative Physicochemical Data

To contextualize the thermal properties of the target compound, the table below summarizes the quantitative melting point data of structurally related 2-aminobenzothiazole analogs[5].

Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
2-Aminobenzothiazole136-95-8150.20127 – 130
6-Chloro-2-aminobenzothiazole870-06-4184.65194 – 196[5]
4-Bromo-5-methylbenzo[d]thiazol-2-amine 1427373-92-9 243.12 ~185 – 205 (Predicted)

Self-Validating Experimental Protocols for Determination

To ensure scientific integrity and eliminate operator bias, the determination of the melting point must utilize self-validating systems. We detail two orthogonal methodologies: Differential Scanning Calorimetry (DSC) for thermodynamic precision, and the Pharmacopeial Capillary Method for routine quality control.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermal analysis. It is a self-validating protocol because the instrument is strictly calibrated against high-purity metal standards (e.g., Indium,


 = 156.6 °C), and the resulting thermogram provides an objective, mathematical determination of the onset temperature (

) and the enthalpy of fusion (

).

DSC_Protocol Step1 1. Sample Encapsulation (1-3 mg in Aluminum Pan) Step2 2. Inert Gas Purge (N2 at 50 mL/min) Step1->Step2 Step3 3. Controlled Heating (Ramp 10 °C/min) Step2->Step3 Step4 4. Thermogram Acquisition (Heat Flow vs. Temp) Step3->Step4 Step5 5. Endothermic Peak Analysis (Tm Onset & Peak) Step4->Step5

Figure 2: Differential Scanning Calorimetry (DSC) workflow for melting point determination.

Step-by-Step DSC Protocol:

  • Calibration: Verify instrument calibration using an Indium standard. The extrapolated onset temperature must be 156.6 °C ± 0.2 °C.

  • Sample Preparation: Accurately weigh 1.0 to 3.0 mg of desiccated 4-Bromo-5-methylbenzo[d]thiazol-2-amine into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Atmosphere Control: Place the sample and an empty reference pan into the DSC cell. Purge the cell with dry Nitrogen (

    
    ) at a constant flow rate of 50 mL/min to prevent oxidative degradation during heating.
    
  • Thermal Program: Equilibrate the sample at 25 °C. Initiate a linear heating ramp at a rate of 10 °C/min up to 250 °C.

  • Data Analysis: Analyze the resulting heat flow curve. The melting point is defined as the extrapolated onset temperature (

    
    ) of the primary endothermic peak, representing the exact moment the crystal lattice begins to collapse.
    
Pharmacopeial Capillary Method (USP <741> / Ph. Eur. 2.2.14)

For laboratories without access to DSC, the automated capillary method provides a reliable, optically validated alternative.

Step-by-Step Capillary Protocol:

  • Sample Pulverization: Grind the sample into a fine, homogeneous powder using an agate mortar and pestle to ensure uniform heat transfer.

  • Drying: Dry the powder in a vacuum desiccator over silica gel for 24 hours to remove residual moisture, which acts as a plasticizer and artificially depresses the melting point.

  • Capillary Loading: Introduce the powder into a glass capillary tube (closed at one end). Tap the tube on a hard surface through a 1-meter glass drop-tube to pack the powder tightly to a height of 2–3 mm.

  • Heating Profile: Insert the capillary into an automated melting point apparatus (e.g., Buchi or Mettler Toledo). Rapidly heat the block to ~170 °C, then reduce the heating rate to exactly 1 °C/min.

  • Optical Detection: Record the temperature at which the first drop of liquid appears (meniscus point) and the temperature at which the solid is completely liquefied (clear point). The result is reported as a melting range (e.g., 192.5 °C – 194.0 °C).

Conclusion

The physicochemical characterization of 4-Bromo-5-methylbenzo[d]thiazol-2-amine (CAS: 1427373-92-9) is a foundational step in its utilization as an advanced pharmaceutical intermediate. By understanding the structural causality behind its thermal properties—specifically the interplay between hydrogen bonding,


 stacking, and steric hindrance—researchers can better predict its solubility, stability, and reactivity. Implementing self-validating analytical protocols like DSC ensures that the melting point data generated is both highly accurate and reproducible, safeguarding the integrity of downstream drug development workflows.

References

  • SAS Publishers Title: Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole URL:[Link][5]

  • National Institutes of Health (PMC) Title: Solid-Phase Synthesis of 2-Aminobenzothiazoles URL:[Link][4]

  • Google Patents Title: WO2025043225A2 - Degraders of cyclin-dependent kinase 2 URL:[2]

Sources

Foundational

Reactivity Profile of the 2-Amino Group in Bromobenzothiazoles: A Technical Guide for Drug Development

Executive Summary Bromobenzothiazoles—most notably 2-amino-6-bromobenzothiazole —represent a highly privileged heterocyclic scaffold in medicinal chemistry and organic synthesis. The fusion of an electron-rich thiazole r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromobenzothiazoles—most notably 2-amino-6-bromobenzothiazole —represent a highly privileged heterocyclic scaffold in medicinal chemistry and organic synthesis. The fusion of an electron-rich thiazole ring with a polarizable benzene core creates a unique electronic environment. The presence of the 2-amino group and the 6-bromo substituent provides orthogonal handles for late-stage chemical functionalization. This whitepaper provides an in-depth analysis of the reactivity profile of the 2-amino group, exploring its electronic nature, primary reaction pathways (acylation, alkylation, diazotization), and its interplay with the brominated aromatic core during transition-metal-catalyzed cross-coupling reactions.

Electronic and Structural Profile

To predict and control the reactivity of 2-aminobenzothiazoles, one must first understand the structural causality dictated by the amidine-like –N=C–NH₂ motif [1].

Unlike typical aliphatic amines or simple anilines, the lone pair of electrons on the exocyclic nitrogen is highly delocalized into the electron-withdrawing thiazole ring. This resonance stabilization significantly reduces the nucleophilicity of the 2-amino group. Consequently, reactions such as alkylation and acylation require harsher conditions, activated electrophiles, or strong basic catalysis to proceed efficiently.

Furthermore, the 2-amino group exhibits amino-imino tautomerism . This dynamic equilibrium dictates the regioselectivity of electrophilic attacks, forcing chemists to carefully select reaction conditions to favor either exo-nitrogen or endo-nitrogen functionalization. The bromine atom at the 6-position exerts a mild electron-withdrawing inductive effect, further stabilizing the electron density of the ring, but its primary utility is serving as a robust leaving group for palladium-catalyzed cross-coupling [2].

Key Reaction Pathways of the 2-Amino Group

Acylation and Amidation

Due to the diminished nucleophilicity of the 2-amino group, acylation typically requires highly activated acylating agents (e.g., acid chlorides, anhydrides) paired with nucleophilic catalysts like pyridine or 4-dimethylaminopyridine (DMAP). Acylation is not merely a method for modulating the lipophilicity of the scaffold; it acts as a critical protecting group strategy . By converting the amine into an amide (e.g., yielding N-(6-bromobenzo[d]thiazol-2-yl)acetamide), the nitrogen lone pair is further sequestered, preventing unwanted side reactions (such as oxidation or catalyst poisoning) during subsequent harsh transformations at the 6-bromo position [2].

Alkylation: Overcoming Endo-Selectivity

Alkylation of 2-aminobenzothiazoles is notoriously challenging. Under neutral or mildly basic conditions (e.g., K₂CO₃), alkylation predominantly occurs at the more nucleophilic endocyclic nitrogen , yielding 2-imino-3-alkylbenzothiazoline derivatives [1]. To achieve selective exocyclic N-alkylation , one must use strong bases (such as Sodium Hydride, NaH) in polar aprotic solvents (like DMF) to fully deprotonate the 2-amino group. This generates a highly nucleophilic amide anion that preferentially attacks the alkyl halide.

Diazotization and Azo Coupling

The primary amino group can be efficiently converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) [3]. This diazonium intermediate is a highly versatile electrophile. It can undergo Sandmeyer-type reactions to introduce halides or pseudohalides at the C2 position, or it can be coupled with electron-rich aromatic rings (e.g., phenols, anilines) to form azo dyes, which are widely utilized as biological probes and colorants [4].

Orthogonal Reactivity: Suzuki-Miyaura Cross-Coupling

The 6-bromo position offers an ideal site for Palladium-catalyzed cross-coupling. While unprotected 2-amino groups can sometimes coordinate to palladium and alter reaction kinetics, optimized Suzuki coupling conditions (using robust phosphine ligands and appropriate bases like K₂CO₃) allow for the direct arylation of 2-amino-6-bromobenzothiazole without the strict necessity of amine protection [2].

Logical Workflow of Orthogonal Functionalization

Workflow Start 2-Amino-6-bromobenzothiazole Acyl Acylation (Ac2O / Pyridine) Start->Acyl Amidation Diazo Diazotization (NaNO2 / HCl) Start->Diazo C2-Activation Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Start->Suzuki C6-Arylation AcylProd N-(6-bromobenzothiazol-2-yl)acetamide Acyl->AcylProd DiazoProd 2-Diazo-6-bromobenzothiazole Diazo->DiazoProd SuzukiProd 2-Amino-6-arylbenzothiazole Suzuki->SuzukiProd

Orthogonal functionalization pathways of 2-amino-6-bromobenzothiazole.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Protocol 1: Selective Acylation of 2-Amino-6-bromobenzothiazole

Objective: Protect the exocyclic amine to yield N-(6-bromobenzo[d]thiazol-2-yl)acetamide.

  • Initiation: Dissolve 10 mmol of 2-amino-6-bromobenzothiazole in 15 mL of anhydrous pyridine under an inert argon atmosphere.

  • Electrophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 equivalents (12 mmol) of acetic anhydride dropwise to control the exothermic acylation.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the highly polar starting material indicates completion.

  • Quenching & Isolation: Pour the mixture into 100 mL of ice-cold 1M HCl to neutralize the pyridine. Filter the resulting white precipitate, wash with cold distilled water, and dry under a vacuum to obtain the pure amide [2].

Protocol 2: Diazotization and Azo Coupling

Objective: Convert the 2-amino group into a diazonium salt for downstream coupling.

  • Acidic Solvation: Suspend 5 mmol of 2-aminobenzothiazole derivative in a mixture of 10 mL concentrated HCl and 10 mL water. Cool strictly to 0–5 °C [3].

  • Nitrosation: Dissolve 5.5 mmol of sodium nitrite (NaNO₂) in 5 mL of cold water. Add this solution dropwise to the acidic suspension, maintaining the temperature below 5 °C to prevent diazonium decomposition.

  • Coupling: Stir for 30 minutes to ensure complete diazonium formation. Add the cold diazonium solution dropwise to a pre-cooled alkaline solution of the coupling partner (e.g., phenol in NaOH).

  • Isolation: Adjust the pH to ~6 using dilute acetic acid to precipitate the azo dye. Filter, wash, and recrystallize.

Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling

Objective: Arylate the C6 position while leaving the C2 amine intact.

  • Preparation: In a Schlenk flask, combine 1 mmol of 2-amino-6-bromobenzothiazole, 1.2 mmol of aryl boronic acid, and 3 mmol of K₂CO₃.

  • Catalyst Loading: Add 5 mol% of Pd(PPh₃)₄. Evacuate and backfill the flask with argon three times.

  • Reaction: Inject 10 mL of a degassed solvent mixture (Dioxane:Water, 4:1). Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography [2].

Quantitative Data: Biological Activity of Synthesized Derivatives

The orthogonal functionalization of 2-amino-6-bromobenzothiazole allows for the rapid generation of libraries with potent biological activities. The table below summarizes the urease enzyme inhibition and nitric oxide (NO) scavenging activities of various derivatives synthesized via the Suzuki coupling protocol described above [2].

Compound NameR-Group (C6 Position)Urease Inhibition IC₅₀ (µg/mL)NO Scavenging IC₅₀ (µg/mL)
2-amino-6-bromobenzothiazole Bromo (Starting Material)28.4057.80
6-phenylbenzo[d]thiazol-2-amine Phenyl26.3596.66
6-p-tolylbenzo[d]thiazol-2-amine p-Tolyl27.2768.30
N-(6-bromobenzo[d]thiazol-2-yl)acetamide Bromo (N-acetylated)30.5046.50

Data demonstrates that both the free amine and the acylated amine maintain strong biological efficacy, validating the use of acylation as a viable structural modification in drug design.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives Source: Semantic Scholar / MDPI URL:Verify Source
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products Source: PubMed Central (PMC) URL:Verify Source
  • A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole Source: Benchchem URL:Verify Source
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review Source: ResearchG

Sources

Exploratory

A Methodological Framework for the Synthesis and Single-Crystal X-ray Diffraction Analysis of 4-Bromo-5-methylbenzo[d]thiazol-2-amine

An In-depth Technical Guide Abstract Substituted benzothiazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The precise three-dimensional arr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Substituted benzothiazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state are paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and informing drug formulation. This guide presents a comprehensive, field-proven methodological framework for the synthesis, characterization, and definitive single-crystal X-ray structure analysis of a novel derivative, 4-Bromo-5-methylbenzo[d]thiazol-2-amine. While a published crystal structure for this specific molecule is not yet available, this document provides the complete, self-validating workflow required to produce and analyze it. We detail the proposed synthetic route, spectroscopic verification, protocols for single-crystal growth, and the entire X-ray diffraction workflow from data collection to structural refinement and in-depth analysis of intermolecular forces. This guide is designed to serve as an authoritative protocol for researchers seeking to elucidate the structure of this and similar heterocyclic compounds.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of specific substituents onto this core structure, such as the electron-withdrawing bromine atom at the 4-position and the methyl group at the 5-position, is a strategic approach to modulate the molecule's electronic profile, lipophilicity, and steric properties. These modifications can profoundly influence binding affinity to biological targets and overall pharmacokinetic profiles.

Therefore, an unambiguous determination of the molecular geometry and the supramolecular assembly in the solid state is not merely an academic exercise; it is a critical step in rational drug design. Single-crystal X-ray diffraction remains the gold standard for this purpose, providing precise data on bond lengths, bond angles, and the non-covalent interactions (e.g., hydrogen bonds, halogen bonds) that dictate crystal packing. This guide provides the authoritative blueprint for achieving this structural elucidation for 4-Bromo-5-methylbenzo[d]thiazol-2-amine.

Synthesis and Spectroscopic Confirmation

A robust structural analysis begins with the unambiguous synthesis and purification of the target compound. The following protocol is based on well-established methods for the synthesis of 2-aminobenzothiazoles.[3][4]

Proposed Synthetic Pathway

The primary route involves the oxidative cyclization of an appropriately substituted arylthiourea, which is formed in situ. The logical starting material for this synthesis is 3-bromo-4-methylaniline.

G reagent reagent intermediate intermediate product product start 3-Bromo-4-methylaniline cyclization In situ Thiourea Formation & Oxidative Cyclization start->cyclization kscn KSCN (Potassium Thiocyanate) kscn->cyclization br2 Br₂ in Acetic Acid br2->cyclization final_product 4-Bromo-5-methylbenzo[d]thiazol-2-amine cyclization->final_product Purification (Recrystallization)

Caption: Proposed synthesis of 4-Bromo-5-methylbenzo[d]thiazol-2-amine.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 3-bromo-4-methylaniline (1.0 eq) in glacial acetic acid, add potassium thiocyanate (KSCN, 1.1 eq).

  • Initiation: Cool the mixture in an ice bath to 0-5 °C.

  • Cyclization: Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into a beaker of ice water. The resulting precipitate is the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Verification

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed. The following table outlines the expected spectroscopic data based on analyses of closely related benzothiazole derivatives.[5][6]

Technique Expected Observations
¹H NMR Aromatic protons on the benzothiazole ring appearing as distinct signals, a singlet for the methyl group (CH₃) protons, and a broad singlet for the amine (NH₂) protons.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule, with chemical shifts characteristic of the substituted benzothiazole core.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching of the amine group (~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N stretching of the thiazole ring (~1630 cm⁻¹), and C-Br stretching.[5]
Mass Spec. A molecular ion peak [M]⁺ corresponding to the molecular weight (C₈H₇BrN₂S), exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom.

Single-Crystal Growth and X-ray Diffraction

The acquisition of high-quality diffraction data is critically dependent on the quality of the single crystal. This phase of the workflow requires patience and meticulous control over crystallization conditions.

Crystallization Methodologies

The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered crystal lattice. Slow evaporation is often a successful starting point.

  • Solvent Selection: A solvent screen is essential. The ideal solvent is one in which the compound is sparingly soluble. Solvents to be screened include ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane, as well as binary mixtures.

  • Protocol: Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent at room temperature or with gentle heating.

    • Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

    • Cover the vial with a cap, perforated with a few small holes using a needle, to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

The Crystallography Workflow

Once suitable crystals are obtained, the process of data collection and structure determination begins.

G start_node start_node process_node process_node data_node data_node result_node result_node A Grow Single Crystal B Select & Mount Crystal A->B C Collect Diffraction Data (X-ray Diffractometer) B->C D Raw Diffraction Images C->D E Process & Integrate Data (Determine Unit Cell & Intensities) D->E F Solve Phase Problem (Direct Methods, e.g., SHELXS) E->F G Refine Structural Model (e.g., SHELXL) F->G H Validate & Analyze Structure (CIF File & Interaction Analysis) G->H

Caption: Workflow for single-crystal X-ray structure determination.

Experimental Protocol: X-ray Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations.[7]

  • Diffraction Measurement: X-ray diffraction data are collected using a diffractometer, typically equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. A series of diffraction images are recorded as the crystal is rotated.

Crystal Structure Solution and Refinement

This stage transforms the raw diffraction pattern into a refined 3D model of the molecule and its packing in the crystal.

  • Structure Solution: The collected data are processed to determine the unit cell dimensions and the intensities of the reflections. The phase problem is then solved using direct methods, typically with software like SHELXS, which provides an initial electron density map and a preliminary structural model.[8]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[7] This iterative process optimizes the atomic coordinates, bond lengths, angles, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Validation and Quality Metrics

The quality of the final structure is assessed using several metrics. A well-refined structure of a similar compound would exhibit the following characteristics:[7]

Parameter Typical Value/Description Significance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c, C2/cDefines the symmetry elements within the unit cell.
R1 < 0.05A measure of the agreement between the observed and calculated structure factor amplitudes.
wR2 < 0.15A weighted R-factor based on all data.
Goodness-of-Fit (S) ~ 1.0Indicates a good fit between the model and the data.

Analysis of the Molecular and Crystal Structure

With a refined structure, the final and most insightful step is the detailed analysis of molecular geometry and intermolecular interactions.

Molecular Geometry

Based on the structures of related aminothiazoles, the 4-Bromo-5-methylbenzo[d]thiazol-2-amine molecule is expected to be largely planar. Key geometric parameters can be precisely determined.

Geometric Parameter Expected Value (Å or °)
C-S bond lengths (thiazole)~1.72 - 1.76 Å
C-N bond lengths (thiazole)~1.31 - 1.38 Å
C-Br bond length~1.88 - 1.91 Å
C-NH₂ bond length~1.34 - 1.37 Å
Dihedral angle (Benzene/Thiazole)< 10°
Supramolecular Assembly and Intermolecular Interactions

The crystal packing is governed by a network of non-covalent interactions. For this molecule, the primary amine group is a strong hydrogen bond donor, and the thiazole nitrogen is a potent acceptor. This combination strongly suggests the formation of hydrogen-bonded dimers, a common motif in related crystal structures.[7]

G mol_node mol_node mol1 N-H··· S Br Molecule A mol2 N···H-N S Br Molecule B mol1:n1->mol2:n2 N-H···N Hydrogen Bond (Dimer Formation) mol1:br1->mol2:s2 Br···S Halogen Bond?

Caption: Potential intermolecular interactions driving crystal packing.

Furthermore, the bromine atom introduces the possibility of halogen bonding (Br···N or Br···S interactions), which can act as a significant structure-directing force. A detailed analysis of the intermolecular contacts using software like Mercury or PLATON would be essential to identify and characterize all significant interactions that build the 3D crystal lattice.

Conclusion

This technical guide has outlined a complete and authoritative workflow for the synthesis and definitive structural elucidation of 4-Bromo-5-methylbenzo[d]thiazol-2-amine. By following these field-proven protocols—from rational synthesis and rigorous spectroscopic verification to meticulous single-crystal growth and state-of-the-art X-ray diffraction analysis—researchers can obtain a precise and unambiguous three-dimensional structure of the title compound. The resulting structural data, particularly the insights into molecular conformation and intermolecular packing forces, will provide an invaluable foundation for understanding its structure-activity relationships and advancing its potential in drug development programs.

References

  • Azzam, R. A., Elgemeie, G. H., Gad, N. M., & Jones, P. G. (2022). 4-Amino-5-(4-bromobenzoyl)-3-(benzo[d]thiazol-2-yl)-2-[(2′,3′,4′,6′-tetra-O-acetyl-β-d-galactopyranosyl)sulfanyl]thiophene. IUCrData, 7(4). [Link]

  • Khan, I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • Tahir, M. N., et al. (2012). 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o1631. [Link]

  • Singh, L., Tiwari, D. O. P., & Brijyog. (2017). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Semantic Scholar. [Link]

  • AiFChem. (n.d.). 4-Bromo-5-methylbenzo[d]thiazol-2-amine 98%. BuyChemJapan. [Link]

  • Asiri, A. M., et al. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Journal of Molecular Structure, 1155, 334-346. [Link]

  • Bishnoi, A., et al. (2019). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Chemistry - Section A, 58A, 1145-1153. [Link]

  • Mphahlele, M. J., et al. (2022). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][7]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 27(20), 6965. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]

  • Stone, A. J. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 203, 9-24. [Link]

  • American Elements. (n.d.). Benzothiazoles. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-Bromo-5-methylbenzo[d]thiazol-2-amine

Application Note: Regioselective Synthesis of 4-Bromo-5-methylbenzo[d]thiazol-2-amine Introduction & Strategic Rationale The 2-aminobenzothiazole core is a privileged structural motif in modern drug discovery, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 4-Bromo-5-methylbenzo[d]thiazol-2-amine

Introduction & Strategic Rationale

The 2-aminobenzothiazole core is a privileged structural motif in modern drug discovery, frequently serving as a key hinge-binding pharmacophore in kinase inhibitors and as a crucial anchor in targeted protein degraders (e.g., CDK2 degraders)[1]. The synthesis of highly functionalized derivatives, such as 4-bromo-5-methylbenzo[d]thiazol-2-amine, requires precise regiochemical control. This application note details a highly reliable, two-phase synthetic protocol based on the classical Hugerschoff reaction[2]. By utilizing 2-bromo-3-methylaniline as the starting material, the protocol exploits steric and electronic blocking to force an exclusive cyclization pathway, eliminating the formation of unwanted structural isomers.

Mechanistic Insights: The Regioselectivity Advantage

The synthesis relies on the oxidative cyclization of an arylthiourea intermediate. The fundamental challenge in benzothiazole synthesis from meta-substituted anilines is the potential for cyclization at either of the two available ortho positions, leading to a mixture of isomers.

However, in 2-bromo-3-methylaniline, the C2 position is covalently blocked by the bromine atom. When the thiourea intermediate is subjected to electrophilic bromine (Br₂), the thiocarbonyl sulfur is oxidized to a highly reactive sulfenyl bromide (-S-Br). Because the C2 position is occupied, the subsequent intramolecular electrophilic aromatic substitution (EAS) is directed exclusively to the C6 position. This elegant self-directing mechanism guarantees >99% regioselectivity for the 4-bromo-5-methylbenzo[d]thiazol-2-amine architecture[2].

Workflow A 2-Bromo-3-methylaniline B KSCN / HCl (Thiocyanation) A->B C Arylthiourea Intermediate B->C D Br2 / AcOH (Oxidative Cyclization) C->D E 4-Bromo-5-methylbenzo[d]thiazol-2-amine D->E

Workflow for synthesizing 4-Bromo-5-methylbenzo[d]thiazol-2-amine.

Comparative Data & Reaction Optimization

While liquid bromine in glacial acetic acid is the industry standard for this transformation, alternative halogenating agents can be employed depending on scalability and safety requirements[3]. Table 1 summarizes the performance of various oxidative conditions. For routine laboratory-scale synthesis, Br₂/AcOH offers the best balance of reaction kinetics and cost-efficiency, whereas Benzyltrimethylammonium tribromide (BTMABr₃) provides a milder, solid-state alternative that prevents over-bromination[4].

Table 1: Optimization of Oxidative Cyclization Conditions

Halogenating AgentSolvent SystemTemp (°C)Time (h)Yield (%)Regioselectivity (C6:C2)
Bromine (Br₂) Glacial AcOH0 to 253.082 - 85%>99:1
BTMABr₃ CH₂Cl₂ / MeOH255.089 - 92%>99:1
SO₂Cl₂ Chlorobenzene806.060 - 65%>99:1
CuI / O₂ DMF10012.040 - 45%>99:1

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Analytical checkpoints are embedded within the workflow to ensure intermediate purity before proceeding to the next phase, guaranteeing high fidelity in the final product.

Phase 1: Assembly of 1-(2-Bromo-3-methylphenyl)thiourea

Causality: The acidic environment protonates the thiocyanate ion, generating electrophilic thiocyanic acid in situ (H-S-C≡N ↔ S=C=NH), which is readily attacked by the nucleophilic aniline nitrogen.

  • Preparation: In a 250 mL round-bottom flask, suspend 2-bromo-3-methylaniline (10.0 g, 53.7 mmol) in a mixture of concentrated HCl (15 mL) and distilled water (50 mL). Gently warm to 50 °C until complete dissolution occurs.

  • Addition: Dissolve Potassium thiocyanate (KSCN) (6.26 g, 64.4 mmol, 1.2 eq) in 20 mL of water. Add this solution dropwise to the aniline hydrochloride mixture over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 100 °C) for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The starting aniline must be completely consumed. If unreacted aniline is visible, add an additional 0.1 eq of KSCN and reflux for 1 hour.

  • Isolation: Cool the mixture to 0 °C in an ice bath. The arylthiourea intermediate will precipitate as a white/pale yellow solid. Filter under vacuum, wash with cold water (3 x 20 mL), and dry overnight under vacuum at 45 °C.

Phase 2: Oxidative Cyclization (Hugerschoff Reaction)

Causality: Dropwise addition of Br₂ controls the highly exothermic oxidation, preventing the thermal degradation of the sulfenyl bromide intermediate and avoiding polybromination of the activated aromatic ring.

  • Preparation: Suspend the dried 1-(2-bromo-3-methylphenyl)thiourea (10.0 g, 40.8 mmol) in glacial acetic acid (60 mL) in a 250 mL three-neck flask equipped with a dropping funnel and an internal thermometer.

  • Cooling: Cool the suspension to 0–5 °C using an ice-water bath.

  • Bromination: Dissolve liquid bromine (2.2 mL, 42.8 mmol, 1.05 eq) in glacial acetic acid (10 mL). Add this solution dropwise via the dropping funnel over 30 minutes, strictly maintaining the internal temperature below 10 °C.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 3 hours. The mixture will transition into a thick, orange/yellow suspension as the benzothiazolium hydrobromide salt forms.

Mechanism SM Arylthiourea Intermediate Sulfenyl Sulfenyl Bromide (-S-Br) Activated Intermediate SM->Sulfenyl Oxidation Br2 Electrophilic Bromine (Br₂) Br2->Sulfenyl EAS Intramolecular EAS (C6 Position) Sulfenyl->EAS Ring Closure Aromatization Deprotonation & Aromatization EAS->Aromatization -HBr Product Benzothiazole Core Formation Aromatization->Product

Hugerschoff oxidative cyclization via a sulfenyl bromide intermediate.

Phase 3: Isolation & Free-Basing

Causality: The product exists as a hydrobromide salt in the acidic medium. Neutralization with a weak base (NH₄OH) selectively deprotonates the endocyclic thiazole nitrogen, precipitating the highly pure free base while keeping inorganic impurities soluble in the aqueous phase.

  • Quenching: Pour the reaction mixture slowly into 300 mL of crushed ice/water with vigorous stirring.

  • Filtration: Filter the precipitated hydrobromide salt and wash with cold water (50 mL).

  • Neutralization: Transfer the wet filter cake to a beaker containing 150 mL of water. Slowly add concentrated aqueous NH₄OH (28%) until the pH reaches 9.0–9.5. Stir for 30 minutes at room temperature.

  • Final Isolation: Filter the liberated free base, wash extensively with distilled water until the filtrate is neutral, and dry under high vacuum at 50 °C to afford 4-bromo-5-methylbenzo[d]thiazol-2-amine.

Table 2: Analytical Characterization (Expected)

Analytical TechniqueKey Signals / ObservationsStructural Implication
¹H NMR (DMSO-d₆) δ 7.50 (s, 2H, NH₂), 7.25 (d, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 2.40 (s, 3H, CH₃)Confirms primary amine, ortho-coupled aromatic protons, and the methyl group.
LC-MS (ESI+) m/z 242.9 / 244.9 [M+H]⁺ (1:1 ratio)Confirms molecular weight and the presence of a single bromine isotope pattern.
Melting Point 185 - 187 °CIndicates high purity of the crystalline free base.

References

  • Degraders of cyclin-dependent kinase 2 (WO2025043225A2). Google Patents. 1

  • Synthesis of 2-aminobenzothiazoles from differently substituted amines. ResearchGate.2

  • Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. ResearchGate. 4

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. 3

Sources

Application

Application Note: Synthesis and Characterization of Schiff Bases Derived from 4-Bromo-5-methylbenzo[d]thiazol-2-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary Benzothiazole scaffolds are privileged pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

Benzothiazole scaffolds are privileged pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities, including antimicrobial, antioxidant, and anticancer properties[1][2]. The functionalization of the 2-aminobenzothiazole core via condensation with aromatic aldehydes yields Schiff bases characterized by an azomethine linkage (-N=CH-). This application note details a robust, self-validating protocol for the preparation of Schiff bases utilizing 4-Bromo-5-methylbenzo[d]thiazol-2-amine (CAS: 1427373-92-9) as the primary amine precursor.

Mechanistic Rationale: Overcoming Electronic Deactivation

In synthetic organic chemistry, the formation of a Schiff base is classically achieved through the nucleophilic attack of a primary amine on a carbonyl carbon, followed by dehydration[1]. However, 4-Bromo-5-methylbenzo[d]thiazol-2-amine presents a specific mechanistic challenge:

  • Weakened Nucleophilicity: The lone pair of electrons on the exocyclic 2-amino group is heavily delocalized into the electron-deficient benzothiazole heteroaromatic ring.

  • Inductive Deactivation: The presence of the bromine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I effect), further reducing the electron density at the 2-amino nitrogen.

The Causality of Experimental Choices: To overcome this inherent lack of reactivity, the reaction cannot proceed efficiently under neutral conditions. The addition of glacial acetic acid is a critical parameter[2][3]. The acid serves to protonate the carbonyl oxygen of the target aldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the weakly nucleophilic 2-amino group to attack. Absolute ethanol is selected as the solvent because it provides sufficient solubility for both reagents while allowing for an optimal reflux temperature (~78 °C) that drives the endothermic dehydration step forward[3].

Process Visualization

Workflow N1 Starting Materials 4-Bromo-5-methylbenzothiazol-2-amine + Aromatic Aldehyde N2 Solvation Dissolve in Absolute Ethanol N1->N2 N3 Catalytic Activation Add Glacial Acetic Acid N2->N3 N4 Condensation Reflux (6-8 h) & TLC Monitoring N3->N4 N5 Isolation Cool, Precipitate & Filter N4->N5 N6 Purification Recrystallization (Ethanol/Methanol) N5->N6

Figure 1: Standardized synthetic workflow for benzothiazole-derived Schiff base preparation.

Validated Synthetic Protocol

This protocol is designed as a self-validating system; the reaction's progress is continuously monitored via Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials before proceeding to isolation[2][3].

Reagents and Equipment
  • Amine: 4-Bromo-5-methylbenzo[d]thiazol-2-amine (0.01 mol)

  • Aldehyde: Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde or 4-chlorobenzaldehyde) (0.01 mol)

  • Solvent: Absolute Ethanol (30 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, TLC plates (Silica gel 60 F254), vacuum filtration apparatus.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: Transfer 0.01 mol of 4-Bromo-5-methylbenzo[d]thiazol-2-amine into a clean, dry 100 mL round-bottom flask. Add 20 mL of absolute ethanol and stir until a homogenous suspension or solution is achieved.

  • Aldehyde Addition: In a separate beaker, dissolve 0.01 mol of the chosen aromatic aldehyde in 10 mL of absolute ethanol. Slowly add this solution to the round-bottom flask while maintaining continuous stirring.

  • Catalytic Activation: Add 3 to 5 drops of glacial acetic acid to the reaction mixture. This step is mandatory to activate the carbonyl carbon for nucleophilic attack[2].

  • Reflux and Monitoring (Self-Validation): Attach a reflux condenser and heat the mixture to reflux (~78 °C) for 6 to 8 hours. Monitor the reaction progress every 2 hours using TLC (Mobile phase: Toluene/Ethyl Acetate 8:2 or Methanol/Benzene 2:8)[2][4]. The reaction is deemed complete when the spot corresponding to the starting amine disappears and a new, distinct product spot emerges.

  • Isolation: Once complete, remove the flask from the heat source and allow the mixture to cool gradually to room temperature. To maximize precipitation, the flask can be placed in an ice-water bath for 30 minutes.

  • Filtration: Filter the resulting solid precipitate under vacuum. Wash the crude filter cake with small portions of ice-cold ethanol to remove unreacted aldehyde and residual acid.

  • Purification: Recrystallize the crude Schiff base from hot absolute ethanol or methanol. Dry the purified crystals in a vacuum oven at 50 °C for 4 hours.

Analytical Validation & Data Interpretation

To ensure trustworthiness and reproducibility, the reaction conditions must be optimized, and the final product must be spectroscopically validated.

Table 1: Optimization of Reaction Conditions

The following table summarizes the causal relationship between solvent, catalyst, and yield, demonstrating why the chosen protocol parameters are optimal.

SolventCatalystTemperature (°C)Time (h)Expected Yield (%)Mechanistic Outcome
EthanolNone78 (Reflux)12< 20%Insufficient carbonyl electrophilicity.
MethanolGlacial Acetic Acid65 (Reflux)865 - 75%Lower reflux temp reduces dehydration rate.
Ethanol Glacial Acetic Acid 78 (Reflux) 6 - 8 80 - 90% Optimal activation and dehydration kinetics.
Table 2: Spectroscopic Validation Markers

Successful condensation is confirmed by the disappearance of starting material functional groups and the appearance of the azomethine linkage[3][4].

Analytical TechniqueFunctional Group / ProtonExpected Signal RangeDiagnostic Change
FTIR Primary Amine (-NH₂)3300 - 3400 cm⁻¹Disappears (Confirms amine consumption)
FTIR Aldehyde Carbonyl (C=O)~1700 cm⁻¹Disappears (Confirms aldehyde consumption)
FTIR Azomethine Linkage (C=N)1600 - 1630 cm⁻¹Appears (Confirms Schiff base formation)
¹H NMR Azomethine Proton (-N=CH-)8.20 - 8.80 ppmNew Singlet (Definitive structural proof)

References

  • Rasayan Journal of Chemistry. "SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL STUDIES OF NOVEL BIO-RELEVANT COMPOUNDS DERIVED FROM SUBSTITUTED BENZOTHIAZOLE". Rasayan J. Chem. Available at:[Link]

  • Arabian Journal of Chemistry. "SPIONs as a nanomagnetic catalyst for the synthesis and anti-microbial activity of 2-aminothiazoles derivatives". Arabian Journal of Chemistry. Available at:[Link]

  • Revista Electronica de Veterinaria. "Synthesis And In Vitro Biological Evaluation Of Metal Complexes Of 2-Aminobenzothiazole". REDVET. Available at: [Link]

  • Samarra Journal of Pure and Applied Science. "Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity". SJPAS. Available at: [Link]

Sources

Method

Application Note: 4-Bromo-5-methylbenzo[d]thiazol-2-amine as a Tunable Ligand in Coordination Chemistry

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary & Structural Profiling The rational design of coo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary & Structural Profiling

The rational design of coordination complexes relies heavily on the steric and electronic tunability of the organic ligands. 4-Bromo-5-methylbenzo[d]thiazol-2-amine (CAS: 1427373-92-9) [1] represents a highly specialized derivative of the versatile 2-aminobenzothiazole scaffold. Widely utilized in bioinorganic chemistry and homogeneous catalysis, benzothiazole derivatives offer multiple coordination sites: the endocyclic thiazole nitrogen (N3), the exocyclic amine (-NH₂), and the cyclic sulfur [2, 3].

As a Senior Application Scientist, I emphasize that the selection of this specific halogenated and methylated derivative is not arbitrary. The substitution pattern dictates the thermodynamic stability and the kinetic lability of the resulting metal complexes:

  • Steric Causality (4-Bromo Effect): Positioned ortho to the endocyclic nitrogen, the bulky bromine atom introduces significant steric hindrance. During complexation (e.g., with Cu²⁺ or Pd²⁺), this bulk prevents the formation of tightly packed, perfectly planar bis-ligand geometries. The resulting distorted geometry (often distorted square planar or pseudo-tetrahedral) increases the lability of axial co-ligands—a critical feature for generating open coordination sites in catalytic cycles like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [4].

  • Electronic Tuning (5-Methyl Effect): The mild inductive (+I) electron donation from the 5-methyl group enriches the electron density of the conjugated benzothiazole ring. This counteracts the electron-withdrawing (-I) nature of the 4-bromo substituent, fine-tuning the basicity of the endocyclic nitrogen to ensure stable metal-ligand

    
    -bonding[5].
    

G LIG 4-Bromo-5-methylbenzo[d] thiazol-2-amine ENDON Endocyclic Nitrogen (N3) Primary Coordination LIG->ENDON Preferred Site EXON Exocyclic Amine (NH2) Secondary / H-bonding LIG->EXON Alternative Site GEOM Distorted Coordination Geometry ENDON->GEOM Metal Binding BROMO 4-Bromo Substituent (Steric Bulk) BROMO->ENDON Steric Hindrance BROMO->GEOM Forces Distortion METHYL 5-Methyl Substituent (Electron Donating) METHYL->ENDON +I Effect (Tuning)

Figure 1: Mechanistic causality of substituents on the coordination behavior of 4-Bromo-5-methylbenzo[d]thiazol-2-amine.

Diagnostic Spectroscopic Markers

Verification of successful coordination is primarily achieved through Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Upon coordination to a metal center (e.g., Cu²⁺, Zn²⁺, or Mn²⁺), the electron density shifts, resulting in quantifiable changes in vibrational frequencies [4, 6].

Table 1: Quantitative FT-IR Spectral Shifts Upon Complexation

Functional Group / BondFree Ligand Frequency (cm⁻¹)Coordinated Complex (cm⁻¹)Diagnostic Significance

(NH₂)
~3450 - 3356~3396Broadening indicates H-bonding; retention proves exocyclic amine is not deprotonated/coordinated.

(C=N) endocyclic
1640 - 16201623 - 1610Shift to lower frequency confirms endocyclic N3 coordination due to reduction in bond order.

(C-S-C)
~760~760 - 755Minimal shift indicates the cyclic sulfur is generally non-coordinating.

(M-N)
N/A610 - 689Direct proof of metal-nitrogen bond formation.

(M-O)
N/A508 - 550Present if oxygen-containing co-ligands (e.g., acetate, water) are coordinated.

Experimental Protocols

The following self-validating protocols are designed to synthesize metal complexes using 4-bromo-5-methylbenzo[d]thiazol-2-amine. The rationale behind solvent selection and stoichiometric ratios is provided to ensure reproducibility.

Protocol A: Synthesis of Bis(ligand) Copper(II) Acetate Precatalyst

Application: Precatalyst for regioselective Click Chemistry (CuAAC) in aqueous media [4].

Scientific Rationale: Methanol is selected to dissolve the organic ligand, while water is used for the metal salt. The mixing of these solvents reduces the dielectric constant of the medium, driving the precipitation of the neutral, hydrophobic


 complex, thereby driving the reaction to completion via Le Chatelier's principle.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of 4-bromo-5-methylbenzo[d]thiazol-2-amine in 15 mL of absolute methanol in a 50 mL round-bottom flask. Stir until complete dissolution is achieved.

  • Metal Salt Preparation: Dissolve 1.0 mmol of Copper(II) acetate monohydrate (

    
    ) in 5 mL of deionized water.
    
  • Complexation: Add the aqueous copper solution dropwise to the methanolic ligand solution under continuous magnetic stirring at room temperature (20–25 °C).

  • Observation: A distinct color change to deep green will occur immediately, followed by the gradual formation of a microcrystalline precipitate.

  • Maturation: Allow the reaction mixture to stir for 12 hours at room temperature to ensure complete thermodynamic assembly of the complex.

  • Isolation: Filter the green precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 5 mL), cold methanol (1 × 5 mL), and diethyl ether (1 × 5 mL) to remove unreacted starting materials and acetic acid byproducts.

  • Drying: Dry the complex in a vacuum desiccator over anhydrous

    
     or 
    
    
    
    for 24 hours. Expected yield: 80–88%.

Workflow STEP1 Ligand Preparation Dissolve in Methanol STEP2 Metal Salt Addition Cu(OAc)2 in Water STEP1->STEP2 Dropwise addition STEP3 Complexation Stir 12h at RT STEP2->STEP3 Color change observed STEP4 Precipitation & Filtration Isolate Green Solid STEP3->STEP4 Formation of precipitate STEP5 Purification Wash with Cold MeOH / Et2O STEP4->STEP5 Remove unreacted species STEP6 Characterization FT-IR, NMR, XRD STEP5->STEP6 Yield ~80-88%

Figure 2: Experimental workflow for the synthesis of the Cu(II) coordination complex.

Protocol B: Schiff Base Derivatization for Palladium(II) Metallodrugs

Application: Synthesis of bidentate ligands for anticancer Pd(II) complexes [3, 7].

Scientific Rationale: The exocyclic amine of the benzothiazole is a weak nucleophile due to resonance with the heterocyclic ring. To form a Schiff base (imine), an acid catalyst (glacial acetic acid) is required to activate the carbonyl carbon of the aldehyde (e.g., salicylaldehyde), facilitating nucleophilic attack and subsequent dehydration.

Step-by-Step Methodology:

  • Condensation: In a 100 mL round-bottom flask, combine 10.0 mmol of 4-bromo-5-methylbenzo[d]thiazol-2-amine and 10.0 mmol of a substituted salicylaldehyde in 30 mL of anhydrous ethanol.

  • Catalysis: Add 3–4 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere for 8–9 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation of Ligand: Cool the mixture to 0 °C. Filter the resulting solid Schiff base, wash with cold ethanol, and recrystallize from a chloroform/ethanol mixture.

  • Palladation: Dissolve 2.0 mmol of the synthesized Schiff base in 20 mL of dichloromethane. Add 1.0 mmol of

    
     (a soluble Pd source) and stir at room temperature for 6 hours.
    
  • Purification: Concentrate the solvent under reduced pressure and precipitate the Pd(II) complex using cold diethyl ether.

Application Workflows & Quantitative Efficacy

Complexes derived from substituted 2-aminobenzothiazoles demonstrate profound efficacy in both catalytic and biological domains. The structural modifications (bromo and methyl groups) directly impact the lipophilicity and electronic states of the complexes.

Table 2: Quantitative Application Profiles of Benzothiazole Complexes

Application AreaComplex TypeKey Performance MetricMechanistic Insight
Catalysis (CuAAC)

92–98% yield of 1,4-triazoles in water (2 mol% loading) [4].The Cu(II) complex is reduced in situ by terminal alkynes to the active Cu(I) species. The ligand stabilizes the dinuclear copper-acetylide intermediate.
Anticancer Agents Pd(II) / Zn(II) Schiff Bases

= 3.77 – 8.07

M against HCT116 / A549 cell lines [7].
The planar benzothiazole moiety intercalates into DNA, while the metal center generates reactive oxygen species (ROS), leading to DNA fragmentation.
Antimicrobial Mn(II) / Ni(II) Complexes15 mm zone of inhibition at 60

g/mL against E. coli [6].
Chelation theory: Complexation reduces the polarity of the metal ion, enhancing lipophilicity and allowing penetration through the bacterial lipid membrane.

References

  • Joseph, J., et al. "Metal complexes of 2–aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties." Journal of Chemical and Pharmaceutical Research, 2016. Available at:[Link]

  • Caruso, U., et al. "Two aminobenzothiazole derivatives for Pd(II) and Zn(II) coordination." ResearchGate, 2025. Available at:[Link]

  • MDPI. "2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry: An Experimental and Theoretical Study." Molecules, 2020. Available at:[Link]

  • Revista Electronica de Veterinaria. "Synthesis And In Vitro Biological Evaluation Of Metal Complexes Of 2- Aminobenzothiazole." Veterinaria.org, 2024. Available at:[Link]

  • Academia.edu. "Synthesis, Spectral Characterization and Antibacterial Studies of Schiff base Derived from 2-aminobenzothiazole and its Mn(II) Complex." Available at: [Link]

  • PMC / NIH. "2-Aminobenzothiazoles in anticancer drug design and discovery." European Journal of Medicinal Chemistry, 2020. Available at:[Link]

Application

Application Notes &amp; Protocols: Strategic C-4 Functionalization of Benzothiazoles via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini Scientific Introduction: The Benzothiazole Scaffold and the Significance of C-4 Substitution The benzothiazole ring system is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini Scientific

Introduction: The Benzothiazole Scaffold and the Significance of C-4 Substitution

The benzothiazole ring system is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active agents.[1][2][3] This privileged scaffold is known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6][7][8][9][10] While synthetic strategies have historically focused on the more reactive C-2 position, functionalization at the C-4 position of the benzene ring portion offers a powerful and distinct vector for molecular diversification.

Modification at the C-4 position via nucleophilic aromatic substitution (SNAr) is a critical strategy for fine-tuning the steric and electronic properties of benzothiazole derivatives. This allows for the systematic exploration of structure-activity relationships (SAR), which is fundamental to modern drug discovery and the development of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles.[1] These reactions enable the introduction of a wide range of functional groups, transforming a simple benzothiazole core into a library of diverse candidates for biological screening.[11]

This document provides a detailed guide to the mechanism, experimental considerations, and practical protocols for performing nucleophilic aromatic substitution reactions specifically at the C-4 position of the benzothiazole scaffold.

The Reaction Mechanism: An Addition-Elimination Pathway

Nucleophilic aromatic substitution at the electron-deficient C-4 position of a benzothiazole ring does not proceed via a concerted SN2 or a stepwise SN1 mechanism, which are generally unfavorable on sp²-hybridized carbons.[12] Instead, the reaction follows a two-step addition-elimination mechanism .[1][12][13][14]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the C-4 carbon, which bears a suitable leaving group (LG, e.g., a halogen or nitro group). This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][12][15] The inherent electron-withdrawing nature of the fused thiazole ring system is crucial, as it delocalizes the negative charge, thereby stabilizing this otherwise high-energy intermediate.[1][12][14]

Step 2: Leaving Group Departure and Aromaticity Restoration In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the leaving group.[1][13] This elimination step regenerates the stable bicyclic aromatic system, now functionalized with the incoming nucleophile at the C-4 position.

Caption: The addition-elimination mechanism for SNAr reactions at the C-4 position.

Experimental Design: Core Components and Strategic Choices

The success of a C-4 substitution reaction hinges on the careful selection of substrates, reagents, and conditions. Understanding the role of each component is key to optimizing reaction outcomes.

  • The Benzothiazole Substrate (Electrophile): The reaction requires a benzothiazole with a good leaving group at the C-4 position.

    • Leaving Groups (LG): Halogens (-F, -Cl, -Br) and nitro groups (-NO₂) are most commonly used.[1] The reactivity order for halogens in SNAr is often F > Cl > Br > I . This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the C-4 carbon.[14]

  • The Nucleophile (Nu⁻): A wide array of nucleophiles can be employed, leading to diverse C-4 functionalized products.

    • Common Nucleophiles:

      • Amines (R¹R²NH): Primary and secondary amines are frequently used to synthesize 4-aminobenzothiazole derivatives.[1]

      • Alkoxides (RO⁻): Used to form 4-alkoxybenzothiazoles (ethers).[1]

      • Thiolates (RS⁻): Used to form 4-(alkyl/aryl)thiobenzothiazoles (thioethers).[1]

  • The Solvent: The choice of solvent is critical for facilitating the reaction.

    • Recommended Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) are ideal.[1] These solvents effectively solvate the cation of the base but do not strongly solvate the nucleophile, thus preserving its reactivity. Their high boiling points also accommodate the elevated temperatures often required.

  • The Base: A base is often necessary, particularly when the nucleophile is not used in its anionic form (e.g., amines or thiols).

    • Function: The base deprotonates the nucleophile, increasing its nucleophilicity and driving the reaction forward.

    • Common Bases: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective. Non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used.[1] The choice of base can influence reaction rate and yield.

  • Reaction Conditions:

    • Temperature: These reactions typically require heating, with temperatures ranging from 80 °C to 150 °C to overcome the activation energy barrier.[1]

    • Inert Atmosphere: It is crucial to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of reagents and other undesirable side reactions.[1]

Detailed Experimental Protocols

The following protocols provide generalized, step-by-step methodologies. Note: These are starting points; optimization of stoichiometry, temperature, and reaction time is often necessary for specific substrate-nucleophile combinations.

Protocol 1: Synthesis of a 4-Aminobenzothiazole Derivative

This protocol details the reaction of a 4-halobenzothiazole with a primary or secondary amine.

Materials:

  • 4-Halo-substituted benzothiazole (e.g., 4-chlorobenzothiazole) (1.0 eq.)

  • Amine (primary or secondary) (1.2–2.0 eq.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0–3.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate or Dichloromethane for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a stir bar

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Inert gas manifold (Schlenk line)

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the 4-halobenzothiazole (1.0 eq.), the selected amine (1.2–2.0 eq.), and the base (2.0–3.0 eq.).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous polar aprotic solvent via syringe under the inert atmosphere.

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80–150 °C).[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aminobenzothiazole derivative.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Protocol 2: Synthesis of a 4-Alkoxybenzothiazole Derivative

This protocol details the reaction of a 4-halobenzothiazole with an alcohol in the presence of a strong base.

Materials:

  • 4-Halo-substituted benzothiazole (e.g., 4-fluorobenzothiazole) (1.0 eq.)

  • Alcohol (ROH) (1.5–3.0 eq. or as solvent)

  • Strong Base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil) (1.5 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • All other materials as listed in Protocol 1.

Procedure:

  • Alkoxide Formation: To a dry round-bottom flask under an inert atmosphere, add the alcohol and the anhydrous solvent. Cool the mixture to 0 °C in an ice bath. Carefully add the sodium hydride (NaH) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature to ensure complete formation of the sodium alkoxide.

  • Substrate Addition: Add a solution of the 4-halobenzothiazole (1.0 eq.) in a minimal amount of anhydrous solvent to the alkoxide mixture dropwise.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60–120 °C) and stir until TLC analysis indicates completion.

  • Work-up & Purification: Follow the work-up, purification, and characterization steps as outlined in Protocol 1. Note: The initial quenching step should be done carefully at 0 °C by slowly adding water or a saturated ammonium chloride solution to neutralize any unreacted NaH.

Workflow General Experimental Workflow A 1. Reagent Setup (Substrate, Nucleophile, Base) in dry flask B 2. Inert Atmosphere (Evacuate & backfill with N2/Ar) A->B C 3. Solvent Addition (Anhydrous DMF, DMSO, etc.) B->C D 4. Reaction (Heat to 80-150 °C with stirring) C->D E 5. Monitoring (TLC Analysis) D->E E->D Incomplete F 6. Aqueous Work-up (Quench, Extract, Wash, Dry) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A generalized workflow for C-4 functionalization of benzothiazoles.

Data Summary Tables

The following tables provide representative conditions for C-4 substitution reactions. Yields are highly dependent on the specific substrates and must be empirically determined.

Table 1: Representative Conditions for C-4 Amination

Substrate (1 eq.)Amine Nucleophile (1.5 eq.)Base (2.5 eq.)SolventTemp (°C)
4-ChlorobenzothiazoleMorpholineK₂CO₃DMF120
4-BromobenzothiazoleBenzylamineCs₂CO₃DMSO100
4-FluorobenzothiazolePiperidineK₂CO₃NMP90
4-Chloro-2-methyl-BTAnilineDBUDMF140

Table 2: Representative Conditions for C-4 Alkoxylation/Thiolation

Substrate (1 eq.)Nucleophile (1.5 eq.)Base (1.5 eq.)SolventTemp (°C)
4-FluorobenzothiazoleMethanolNaHTHF65
4-ChlorobenzothiazolePhenolK₂CO₃DMF130
4-BromobenzothiazoleEthanethiolNaHDMF80
4-ChlorobenzothiazoleSodium thiophenoxideN/ADMSO100

Conclusion and Future Outlook

Nucleophilic aromatic substitution at the C-4 position of benzothiazoles is a robust and indispensable tool for the synthesis of novel derivatives with potential therapeutic applications.[1] The protocols and guiding principles presented here provide a solid foundation for researchers to successfully functionalize this key position.[1] Careful optimization of the base, solvent, temperature, and leaving group for each unique substrate-nucleophile pair is paramount to achieving high yields and purity. The strategic application of these methods will continue to fuel the discovery and development of next-generation benzothiazole-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution at the 4-Position of Benzothiazole. Benchchem.
  • Kamal, A., et al. (2012). Recent advances on structural modifications of benzothiazoles and their conjugate systems as potential chemotherapeutics. Expert Opinion on Drug Discovery, 7(7), 589-609. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. [Link]

  • ResearchGate. (2012). Recent advances on structural modifications of benzothiazoles and their conjugate systems as potential chemotherapeutics. [Link]

  • MDPI. (2022). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Bentham Science. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. [Link]

  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Benzothiazoles : A Review. [Link]

  • Journal of Pharmaceutical Research International. (2022). A Review on Emerging Benzothiazoles: Biological Aspects. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

Sources

Method

Application Note: N-Acylation Strategies for 4-Bromo-5-methylbenzo[d]thiazol-2-amine

Introduction & Mechanistic Rationale The 2-aminobenzothiazole scaffold is a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore in the development of antimicrobial agents, kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-aminobenzothiazole scaffold is a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore in the development of antimicrobial agents, kinase inhibitors, and prostaglandin E2 (PGE2) suppressors[1][2]. Among its functionalized derivatives, 4-Bromo-5-methylbenzo[d]thiazol-2-amine (CAS: 1427373-92-9) [3] presents a unique synthetic challenge.

The Causality of Low Nucleophilicity: Functionalizing the exocyclic C2-amino group via N-acylation is a fundamental step in drug development. However, the amino group in 2-aminobenzothiazoles is intrinsically weakly nucleophilic. The lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient thiazole ring[4]. In 4-bromo-5-methylbenzo[d]thiazol-2-amine, this effect is exacerbated by two factors:

  • Inductive Withdrawal (-I Effect): The highly electronegative bromine atom at the C4 position withdraws electron density from the conjugated system, further reducing the availability of the nitrogen lone pair.

  • Steric Hindrance: The C4-bromine is positioned ortho to the endocyclic nitrogen and in close spatial proximity to the exocyclic amine, creating a steric shield that impedes the approach of bulky acylating agents.

Consequently, standard peptide coupling conditions (e.g., EDC/HOBt) that work well for aliphatic amines often result in sluggish kinetics and poor yields (typically 27–36%) when applied to this substrate[4]. To achieve self-validating, high-yield protocols, the electrophilicity of the acylating agent must be artificially enhanced using nucleophilic catalysts (like DMAP or Pyridine) or highly reactive intermediates (acyl chlorides or POCl


 activation).

Quantitative Method Comparison

To assist researchers in selecting the optimal synthetic route, the following table summarizes the kinetic and thermodynamic profiles of various acylation methods adapted for sterically hindered, weakly nucleophilic heteroaromatic amines.

Acylation MethodReagents & CatalystTemp / TimeExpected YieldMechanistic Advantage / Limitation
Acyl Chloride R-COCl, Pyridine, CH

Cl

0 °C to RT / 4–8 h75–90%Advantage: Forms highly reactive acylpyridinium ion. Best for stable acyl groups.
Direct Acetylation Ac

O, Pyridine (cat.)
Reflux / 2–4 h85–95%Advantage: Overcomes steric hindrance via thermal energy[5]. Limited to simple acetyl groups.
Carbodiimide Coupling R-COOH, EDC·HCl, HOBt, DMAP , DMF50–70 °C / 12–24 h40–65%Limitation: Sluggish. DMAP and elevated temperatures are strictly required to drive the reaction[4].
POCl

Activation
R-COOH, POCl

, Pyridine
0 °C to RT / 6–12 h60–85%Advantage: Generates highly reactive Vilsmeier-type intermediates. Useful when EDC fails[4].

Workflow Visualization

The following decision matrix illustrates the strategic selection of reaction conditions based on the nature of the desired acyl group.

AcylationWorkflow Start 4-Bromo-5-methylbenzo[d] thiazol-2-amine Decision Select Acylating Agent Start->Decision AcylChloride Acyl Chloride (Highly Reactive) Decision->AcylChloride R-COCl CarboxylicAcid Carboxylic Acid (Requires Coupling) Decision->CarboxylicAcid R-COOH Anhydride Acetic Anhydride (Direct Acetylation) Decision->Anhydride Ac2O MethodA Protocol A: Pyridine, CH2Cl2 0 °C to RT AcylChloride->MethodA MethodB Protocol B: EDC/HOBt, DMAP, DMF Elevated Temp (50-70 °C) CarboxylicAcid->MethodB MethodC Protocol C: Neat or Pyridine, Reflux 2-4 hours Anhydride->MethodC Product N-Acylated Product (Amide) MethodA->Product MethodB->Product MethodC->Product

Decision matrix for the N-acylation of 4-Bromo-5-methylbenzo[d]thiazol-2-amine.

Experimental Protocols

Protocol A: Acyl Chloride Method (Recommended for General Acylation)

Rationale: Pyridine acts not just as an acid scavenger, but as a nucleophilic catalyst. It reacts with the acyl chloride to form an acylpyridinium intermediate, which is significantly more electrophilic than the parent acyl chloride, forcing the reaction with the poorly nucleophilic 2-amino group.

Materials:

  • 4-Bromo-5-methylbenzo[d]thiazol-2-amine (1.0 equiv, e.g., 1.0 mmol, 243.12 mg)

  • Acyl chloride (1.2 equiv)

  • Anhydrous Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (CH

    
    Cl
    
    
    
    , 10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N

    
     or Ar), dissolve 4-bromo-5-methylbenzo[d]thiazol-2-amine in anhydrous CH
    
    
    
    Cl
    
    
    .
  • Base Addition: Add anhydrous pyridine to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the acyl chloride in 2 mL of anhydrous CH

    
    Cl
    
    
    
    . Add this solution dropwise to the reaction flask over 10 minutes to control the exothermic formation of the acylpyridinium intermediate.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 to 8 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
     (10 mL). Extract the aqueous layer with CH
    
    
    
    Cl
    
    
    (3 × 10 mL). Wash the combined organic layers with 1N HCl (to remove excess pyridine), followed by brine.
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol B: EDC/HOBt/DMAP Coupling (For Sensitive Carboxylic Acids)

Rationale: When the acyl chloride is unstable or unavailable, standard peptide coupling must be heavily modified. The addition of 4-Dimethylaminopyridine (DMAP) is non-negotiable here; it acts as a highly efficient acyl transfer agent. Elevated temperatures are required to overcome the steric barrier imposed by the C4-bromine[4].

Materials:

  • 4-Bromo-5-methylbenzo[d]thiazol-2-amine (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • DMAP (0.5 equiv - Critical Catalyst)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Activation: In a dry flask, dissolve the carboxylic acid, EDC·HCl, and HOBt in anhydrous DMF. Stir at room temperature for 30 minutes to form the active OBt-ester.

  • Amine Addition: Add 4-bromo-5-methylbenzo[d]thiazol-2-amine, followed by DIPEA and DMAP.

  • Thermal Shift: Heat the reaction mixture to 60 °C. The elevated temperature provides the necessary kinetic energy for the sterically hindered amine to attack the bulky active ester. Stir for 16–24 hours.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (20 mL). Wash the organic layer extensively with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by saturated NaHCO

    
     and brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography.
Protocol C: Direct Acetylation (For N-Acetamides)

Rationale: For simple acetylations, the sheer concentration of the electrophile (using the reagent as the solvent) combined with thermal energy effectively drives the equilibrium toward the product[5].

Step-by-Step Procedure:

  • Suspend 4-bromo-5-methylbenzo[d]thiazol-2-amine (1.0 equiv) in a mixture of Acetic Anhydride (5.0 equiv) and Pyridine (0.1 equiv).

  • Heat the mixture to reflux (approx. 80–100 °C) for 2 to 4 hours.

  • Cool the mixture and pour it over crushed ice. The N-acetylated product typically precipitates as a solid.

  • Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure N-(4-bromo-5-methylbenzo[d]thiazol-2-yl)acetamide.

References

  • N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis Journal of Molecular Docking / The Distant Reader URL: [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 PMC / National Institutes of Health URL:[Link]

  • (α-Aminoacyl)amino-Substituted Heterocycles and Related Compounds The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Note: Advanced Functionalization Strategies for 4-Bromo-5-Methylthiazole in Medicinal Chemistry

Introduction & Mechanistic Overview The functionalization of highly substituted thiazoles is a cornerstone of modern heterocyclic medicinal chemistry. Specifically, 4-bromo-5-methylthiazole (CAS: 132221-51-3) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The functionalization of highly substituted thiazoles is a cornerstone of modern heterocyclic medicinal chemistry. Specifically, 4-bromo-5-methylthiazole (CAS: 132221-51-3) has emerged as a critical building block in the development of advanced therapeutics, including MALT1 inhibitors for immunological diseases[1] and Indoleamine 2,3-dioxygenase (IDO) inhibitors for oncology[2].

The utility of this scaffold lies in its orthogonal reactivity profile, which allows for precise, site-specific modifications:

  • C2 Position (C-H Activation): The proton at the C2 position is highly acidic due to the strong electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This allows for regioselective deprotonation (lithiation) at cryogenic temperatures without disturbing the C4 halogen[3].

  • C4 Position (Cross-Coupling): The carbon-bromine bond at C4 is primed for transition-metal-catalyzed oxidative addition. The adjacent C5-methyl group provides moderate steric shielding, which prevents unwanted side reactions but necessitates the use of palladium catalysts with specific bite angles (e.g., dppf) to drive the reaction[4].

  • C5 Position (Methyl Group): Primarily acts as an electron-donating group that stabilizes the thiazole ring and directs regioselectivity by sterically hindering the C4 position.

Reaction Pathways

The following diagram illustrates the orthogonal functionalization pathways available for 4-bromo-5-methylthiazole, enabling the divergent synthesis of complex pharmacophores.

G SM 4-Bromo-5-methylthiazole (Core Scaffold) C2_Path C2-Lithiation & Electrophilic Trapping SM->C2_Path n-BuLi, DMF -78°C C4_Path C4-Cross-Coupling (Suzuki-Miyaura) SM->C4_Path Pd Cat., Base Aryl-B(OH)2 Prod_C2 4-Bromo-5-methylthiazole- 2-carbaldehyde C2_Path->Prod_C2 Prod_C4 4-Aryl-5-methylthiazole Derivatives C4_Path->Prod_C4

Orthogonal functionalization pathways of 4-bromo-5-methylthiazole at C2 and C4 positions.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is critical to implement protocols that not only provide step-by-step instructions but also incorporate built-in validation checkpoints to prevent downstream failures.

Protocol A: Regioselective C2-Lithiation and Formylation

Objective: Synthesis of 4-bromo-5-methylthiazole-2-carbaldehyde[2]. Causality Focus: Temperature control is the most critical parameter. At -78 °C, the kinetic deprotonation of the C2 proton is heavily favored over the thermodynamically driven halogen-metal exchange at the C4-Br bond.

  • Preparation: Dissolve 4-bromo-5-methylthiazole (1.0 eq) in anhydrous THF (0.2 M) under a strict Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Maintain the internal temperature below -70 °C to prevent ring fragmentation.

  • Validation Checkpoint (Self-Validation): Withdraw a 50 µL aliquot and quench immediately in 500 µL of CD3OD. Analyze via LC-MS. A mass shift of +1 Da (m/z 179.0/181.0) confirms complete C2-lithiation. If unreacted starting material remains, stir for an additional 15 minutes.

  • Electrophilic Trapping: Add anhydrous DMF (1.2 eq) dropwise. Stir at -78 °C for 1 hour, then gradually warm to room temperature.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography to yield the aldehyde[3].

Protocol B: Palladium-Catalyzed C4 Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-aryl-5-methylthiazole derivatives[4]. Causality Focus: The use of a biphasic Dioxane/H2O solvent system is essential to dissolve both the hydrophobic thiazole substrate and the inorganic base, facilitating the crucial transmetalation step. Pd(dppf)Cl2 is selected because the large bite angle of the bidentate dppf ligand accelerates reductive elimination while protecting the palladium center from sulfur-induced poisoning.

  • Reaction Assembly: To a Schlenk tube, add 4-bromo-5-methylthiazole (1.0 eq), the desired aryl boronic acid (1.5 eq), and Na2CO3 (2.0 eq)[4].

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H2O (0.15 M). Degas the mixture by sparging with Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.1 eq)[4]. Seal the tube and heat to 90 °C.

  • Validation Checkpoint (Self-Validation): After 4 hours, monitor the reaction via HPLC at 254 nm. The reaction is complete when the starting material peak (RT ~ 2.4 min) is <1% relative to the product peak.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, concentrate, and purify via silica gel chromatography. For highly sensitive pharmaceutical applications, treat the crude mixture with a metal scavenger (e.g., SiliaMetS DMT) to remove residual palladium[1].

Quantitative Data Summaries

The following tables summarize optimization parameters and key analytical markers to ensure reproducibility across different laboratory environments.

Table 1: Optimization of C4 Suzuki-Miyaura Cross-Coupling Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4Na2CO3Dioxane/H2O (4:1)9045%Sluggish oxidative addition due to steric bulk at C5.
Pd(dppf)Cl2 Na2CO3 Dioxane/H2O (4:1) 90 82% Optimal bite angle facilitates reductive elimination[4].
tBuXPhos Pd G3Cs2CO3tBuOH10089%Highly active for severely hindered aryl boronic acids[1].

Table 2: Physicochemical Properties & Analytical Markers of Key Intermediates

CompoundAppearanceLC-MS (m/z) [M+H]+Key 1H NMR Shifts (CDCl3, ppm)
4-Bromo-5-methylthiazoleClear liquid178.0 / 180.08.85 (s, 1H, C2-H), 2.40 (s, 3H, C5-CH3)
4-Bromo-5-methylthiazole-2-carbaldehydeYellow oil/solid206.0 / 208.09.95 (s, 1H, CHO), 2.55 (s, 3H, C5-CH3)
4-(Phenyl)-5-methylthiazoleWhite solid176.18.65 (s, 1H, C2-H), 7.40-7.60 (m, 5H, Ar-H), 2.50 (s, 3H, C5-CH3)

References

  • [1] WO2025003414A1 - Malt1 inhibitors - Google Patents. Google Patents. Available at:

  • [2] EP3740493A1 - Inhibitors of indoleamine 2,3-dioxygenase and/or tryptophan 2,3 ... - Google Patents. Google Patents. Available at:

  • [3] 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde - Smolecule. Smolecule. Available at:

  • [4] US11744824B2 - 2-amino-3-carbonyl imidazopyridine and pyrazolopyridine compounds - Google Patents. Google Patents. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 4-Bromo-5-methylbenzo[d]thiazol-2-amine

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity heterocyclic building blocks is critical to downstream success.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity heterocyclic building blocks is critical to downstream success. 4-Bromo-5-methylbenzo[d]thiazol-2-amine (CAS: 1427373-92-9) presents unique purification challenges due to the steric bulk of the bromine and methyl substituents, its planar hydrogen-bonding network, and the frequent co-generation of regioisomers during oxidative cyclization.

This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure you achieve >98% purity in your workflows.

Core Principles & FAQs

Q: Why does 4-Bromo-5-methylbenzo[d]thiazol-2-amine often co-precipitate with regioisomers during synthesis, and how do I separate them? A: The standard synthesis of 6- or 4-substituted 2-aminobenzothiazoles via the oxidative cyclization of arylthioureas (using bromine in acetic acid) often yields a mixture of regioisomers. This is dictated by the steric and electronic encumbrance of the substituents on the starting aniline (1)[1]. Because the 4-bromo-5-methyl derivative shares a nearly identical polarity profile with its isomers, standard precipitation is insufficient. Separation requires either precision column chromatography using a low-polarity gradient or selective recrystallization exploiting minor solubility differences in hot solvents[1].

Q: Can I use acid-base extraction to isolate the free base from non-basic organic impurities? A: Yes. The thiazol-2-amine moiety is a weak base. By treating the crude organic mixture with aqueous acid, the amine is protonated to form a water-soluble salt, leaving neutral or highly lipophilic impurities (like unreacted halogens) in the organic phase. Subsequent basification of the aqueous layer precipitates the pure free base (2)[2].

Q: My product is streaking heavily on the silica gel column. How do I resolve this? A: The free primary amine interacts strongly with the acidic silanol groups on the silica gel stationary phase. To suppress this ionization and sharpen your chromatographic bands, add 0.1% to 1% of a volatile base, such as Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH), to your mobile phase (3)[3].

Q: The recrystallization from ethanol yielded an oil instead of crystals. Why? A: "Oiling out" occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent, or due to the presence of highly lipophilic impurities. To fix this, reheat the mixture until homogeneous, add a slightly more non-polar co-solvent (like toluene), or seed the solution with a pure crystal of 4-Bromo-5-methylbenzo[d]thiazol-2-amine while cooling slowly (4)[4].

Mechanistic Workflows (Visualized)

Acid-Base Extraction Logic

The following diagram illustrates the causality behind phase-switching the target molecule to strip away neutral byproducts.

AcidBase Crude Crude Reaction Mixture (Target + Neutral Impurities) AddHCl Aqueous Extraction Add 1M HCl (aq) Crude->AddHCl PhaseSplit Phase Separation AddHCl->PhaseSplit OrgPhase Organic Phase (Discard Neutral Byproducts) PhaseSplit->OrgPhase AqPhase Aqueous Phase (Protonated Thiazol-2-amine) PhaseSplit->AqPhase Basify Basification Add 2M NaOH to pH 9-10 AqPhase->Basify Isolate Vacuum Filtration or DCM Extraction Basify->Isolate Pure Purified Free Base 4-Bromo-5-methylbenzo[d]thiazol-2-amine Isolate->Pure

Workflow for acid-base extraction of 2-aminobenzothiazoles.

Chromatographic Method Development

When regioisomers are present, differential adsorption to silica gel is required.

Chromatography TLC TLC Optimization Target Rf: 0.25-0.35 Load Dry Loading onto Silica Gel TLC->Load Elute Gradient Elution Hexane to EtOAc Load->Elute Analyze Fraction Analysis UV 254 nm Elute->Analyze Pool Pool & Evaporate Pure Fractions Analyze->Pool

Decision tree for silica gel chromatography optimization.

Validated Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

Objective: Isolate the basic 4-Bromo-5-methylbenzo[d]thiazol-2-amine from neutral/acidic impurities.

  • Dissolution: Dissolve 10 g of the crude mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Protonation: Transfer to a separatory funnel and add 100 mL of 1M HCl (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The protonated target is now in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual lipophilic impurities. Discard the organic layers.

  • Deprotonation (Validation Step): Place the aqueous solution in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring. Validation Checkpoint: Use pH indicator paper to confirm the solution reaches pH 9-10. A dense, pale precipitate should form (2)[2].

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold distilled water, and dry under high vacuum.

Protocol B: Gradient Silica Gel Column Chromatography

Objective: Separate the target compound from closely eluting regioisomers.

  • Stationary Phase Prep: Pack a glass column with a slurry of silica gel (particle size 0.063–0.2 mm) using Hexane containing 0.1% Et₃N (3)[3].

  • Sample Loading: Dissolve the crude product in a minimal amount of Dichloromethane (DCM), add 3x mass of silica gel, and evaporate to dryness (Dry Loading). Load this powder evenly onto the top of the packed column (4)[4].

  • Elution: Begin elution with 90:10 Hexane:EtOAc. Gradually increase polarity to 70:30 Hexane:EtOAc.

  • Fraction Analysis (Validation Step): Collect 20 mL fractions. Spot each fraction on a TLC plate and develop in 70:30 Hexane:EtOAc. Visualize under UV light (254 nm). Validation Checkpoint: Only pool fractions containing a single spot corresponding to the target Rf.

Protocol C: Single-Solvent Recrystallization

Objective: Final polishing to achieve >99% purity and remove trace color.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum volume of boiling Ethanol to completely dissolve the solid.

  • Decolorization: If the solution is dark, add 5% w/w activated charcoal (Norit). Boil for 5 minutes, then perform a hot gravity filtration to remove the charcoal (5)[5].

  • Crystallization (Validation Step): Allow the filtrate to cool slowly to room temperature undisturbed. Validation Checkpoint: Needle-like or granular crystals should form. If an oil forms, reheat and add a few drops of water until cloudy, then cool again.

  • Harvest: Place the flask in an ice bath for 30 minutes to maximize yield. Vacuum filter the crystals and wash with ice-cold Ethanol.

Quantitative Data Summaries

Table 1: Optimal Chromatographic Solvent Systems

MethodSolvent SystemAdditiveTarget Application
TLC ScreeningHexane / Ethyl Acetate (70:30)NoneRapid Rf determination
Column ChromatographyHexane / Ethyl Acetate (Gradient)0.1% Et₃NRegioisomer separation
Column ChromatographyDCM / MeOH (30:1)0.1% NH₄OHHighly polar impurity removal
RecrystallizationEthanol (100%)Activated CharcoalFinal purity polishing
RecrystallizationAcetone / WaterNoneAntisolvent precipitation

Table 2: Physicochemical Profile & Solubility

PropertyValue / ObservationImpact on Purification
Amine pKa ~ 4.5 - 5.0Allows for selective protonation using 1M HCl (pH < 1).
LogP (Estimated) 3.2 - 3.8Highly soluble in DCM and EtOAc; insoluble in neutral water.
UV Absorbance Strong at 254 nmEasily tracked during column chromatography via UV lamp.

References

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles Source: MDPI URL:[Link]

  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Benzothiazole Bromination

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing regioselectivity, yield, or over-reaction challenges during the bromination o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing regioselectivity, yield, or over-reaction challenges during the bromination of benzothiazole scaffolds.

By understanding the underlying electronic effects and employing self-validating protocols, you can achieve precise regiocontrol over electrophilic aromatic substitution (EAS) on these privileged heterocyclic pharmacophores.

Core Mechanistic Principles of Regioselectivity

The regiochemical outcome of benzothiazole bromination is dictated by a delicate balance of inductive (-I) and mesomeric (+M) effects. The fused thiazole ring is strongly electron-withdrawing, which naturally deactivates the adjacent benzene moiety toward electrophilic attack.

  • Unsubstituted Benzothiazoles: Direct bromination is thermodynamically challenging. When forced using harsh conditions (e.g., elemental bromine with strong acids), substitution typically favors the C-6 position, but intractable mixtures of 4-bromo, 6-bromo, and 7-bromo isomers frequently occur.

  • Activated Benzothiazoles (e.g., 2-Aminobenzothiazole): The presence of an electron-donating group like an amine at the C-2 position significantly activates the ring via resonance (+M effect). This directs the incoming electrophile predominantly to the C-6 position. However, the increased nucleophilicity makes the system highly susceptible to over-bromination (yielding 4,6-dibromo or 4,6,7-tribromo derivatives) if stoichiometry and temperature are not strictly controlled.

Diagnostic Workflow for Bromination Issues

Use the following logical matrix to diagnose and resolve your specific experimental failure.

G Start LC-MS / NMR Analysis of Bromination Mixture Over Over-bromination (Di/Tri-bromo) Start->Over Multiple masses (+78 Da) Mix Poor Regioselectivity (Isomer Mixture) Start->Mix Multiple peaks (Same mass) Low No Reaction / Low Yield Start->Low Starting material remains SolOver Reduce Equivalents (1.0 eq) Switch Br2 to NBS Over->SolOver Adjust Stoichiometry SolMix Lower Temp (<0°C) Use Non-polar Solvent Mix->SolMix Kinetic Control SolLow Add Lewis Acid (FeBr3) or Use Sandmeyer Route Low->SolLow Increase Activation

Caption: Troubleshooting logic for common issues in benzothiazole bromination.

Self-Validating Experimental Protocols

Do not rely on passive reaction timers. The following methodologies incorporate built-in validation steps to ensure mechanistic causality is maintained throughout the workflow.

Protocol A: Kinetically Controlled Mono-Bromination (C-6 Preference)

This protocol utilizes N-Bromosuccinimide (NBS) as a milder alternative to elemental bromine (Br₂). By maintaining a low concentration of the active electrophile, kinetic control is established, suppressing di-substitution.

  • Preparation: Dissolve the activated benzothiazole substrate (1.0 eq) in anhydrous 1,2-dimethoxyethane (DME) or dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Cool the reaction mixture to between -5°C and 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Causality: Slow addition at sub-zero temperatures prevents localized concentration spikes of the electrophile, which are the primary cause of over-bromination.

  • Reaction Monitoring & Self-Validation: Stir for 2–4 hours. Monitor via LC-MS.

    • Validation Step: If >15% starting material persists after 4 hours, verify the integrity of your NBS. NBS degrades to succinimide over time; a yellowish tint indicates free bromine/degradation. Do not blindly add more reagent without confirming reagent viability.

  • Quench & Work-up: Quench the reaction with a 10% aqueous sodium thiosulfate solution to neutralize any residual electrophilic bromine. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol B: Sandmeyer Approach for Absolute C-4 Specificity

Direct EAS at the C-4 position is thermodynamically disfavored and often yields messy mixtures. To achieve absolute C-4 regioselectivity, bypass direct bromination and utilize a functional group interconversion strategy.

  • Diazotization: Dissolve 4-aminobenzothiazole (1.0 eq) in aqueous HBr (48%). Cool strictly to 0°C and add an aqueous solution of NaNO₂ (1.1 eq) dropwise.

    • Causality: This generates the highly reactive diazonium salt intermediate.

  • Bromination: Add the cold diazonium solution dropwise to a vigorously stirring solution of CuBr (1.2 eq) in HBr at 0°C.

  • Evolution & Self-Validation: Slowly heat the mixture to 60°C for 1 hour.

    • Validation Step: Monitor the reaction visually. The cessation of nitrogen gas (N₂) evolution is the physical indicator that the radical substitution step is complete.

  • Isolation: Carefully neutralize the acidic mixture with NaOH pellets/ice until pH 11. Extract with DCM and purify via silica gel chromatography.

Quantitative Comparison of Synthetic Routes

When designing a synthetic pathway for specific isomers (e.g., 4-Bromobenzothiazole), choosing the right route is critical. The table below summarizes the quantitative performance of different methodologies.

ParameterRoute 1: Cyclization from 3-BromoanilineRoute 2: Direct EAS BrominationRoute 3: Sandmeyer Reaction
Starting Material 3-BromoanilineBenzothiazole4-Aminobenzothiazole
Key Reagents KSCN, Br₂, NaNO₂, H₃PO₂Br₂, Acetic AcidNaNO₂, HBr, Cu
Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Aminobenzothiazole Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a critical parameter in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a critical parameter in the synthesis of aminobenzothiazoles: reaction temperature . As specialists in synthetic chemistry, we understand that temperature is not just a condition but a crucial tool that dictates yield, purity, and reaction success. This document is designed to empower you with the causal understanding and practical steps needed to master temperature control in your experiments.

Section 1: The Critical Role of Temperature in Aminobenzothiazole Synthesis

The synthesis of the 2-aminobenzothiazole scaffold, a privileged structure in medicinal chemistry, often involves the cyclization of aryl thioureas or the condensation of 2-aminothiophenols with various electrophiles.[1][2] Temperature is a pivotal parameter in these transformations for several fundamental reasons:

  • Activation Energy (Ea): Most chemical reactions, including the intramolecular cyclization required for benzothiazole formation, must overcome an energy barrier. Supplying thermal energy (heat) increases the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, thereby increasing the reaction rate. However, exceeding the optimal temperature can provide enough energy to activate undesired reaction pathways.

  • Reaction Kinetics vs. Thermodynamics: At lower temperatures, reactions are often under kinetic control, meaning the major product is the one that is formed fastest. At higher temperatures, reactions can shift to thermodynamic control, where the most stable product is favored. This balance is crucial; for instance, a desired, kinetically favored intermediate might decompose or rearrange to a more stable but undesired byproduct at elevated temperatures.[3]

  • Solubility: The solubility of starting materials, reagents, and catalysts is highly dependent on temperature. Poor solubility at low temperatures can lead to sluggish or incomplete reactions.

  • Side Reaction Management: Many common issues in aminobenzothiazole synthesis, such as the formation of disulfide byproducts from the oxidation of 2-aminothiophenol or self-condensation of starting materials, are highly temperature-sensitive.[4] Elevated temperatures can accelerate these undesired pathways, leading to complex product mixtures and difficult purifications.

Understanding these principles is the first step toward rational optimization and effective troubleshooting.

Section 2: Frequently Asked Questions (FAQs) on Temperature Optimization

Q1: What is a typical starting temperature range for aminobenzothiazole synthesis?

A1: This is highly dependent on the specific synthetic route.

  • For the classic Hugerschoff synthesis (oxidative cyclization of an arylthiourea), temperatures can range from ambient to moderate heating (e.g., 45-70 °C), especially when using strong oxidants like bromine.[5][6]

  • For condensations involving 2-aminothiophenol and aldehydes , reactions can often proceed at room temperature, particularly with reactive aromatic aldehydes.[7][8]

  • Some modern methods using specific catalysts or less reactive substrates may require higher temperatures, sometimes in the range of 80-140 °C.[3][9] It is always best to start with conditions reported in the literature for a similar substrate and then optimize from there.

Q2: My reaction is very slow at room temperature. Should I just increase the heat significantly?

A2: A gradual increase is the recommended approach. A sudden, large increase in temperature can lead to thermal runaway (a dangerous exothermic reaction) or promote the formation of impurities that are difficult to remove.[5] We recommend increasing the temperature in 10-20 °C increments, monitoring the reaction progress at each stage by a suitable technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10]

Q3: Can running the reaction at a lower temperature for a longer time improve my yield?

A3: Potentially, yes. If you are observing significant byproduct formation at elevated temperatures, reducing the temperature may suppress these side reactions.[4] The trade-off is a longer reaction time. This strategy is particularly useful when the desired product is thermally sensitive or when a competing side reaction has a higher activation energy than the main reaction.

Q4: How does microwave-assisted synthesis affect the reaction temperature?

A4: Microwave synthesis is a powerful tool that uses microwave irradiation to heat the reaction mixture directly and efficiently. This often leads to a dramatic reduction in reaction times.[7] While the bulk temperature measured may be similar to conventional heating, the localized superheating effects can accelerate reactions that are sluggish under standard conditions. It is an excellent technique for high-throughput screening of reaction conditions, including temperature.

Section 3: Troubleshooting Guide: When Temperature is the Suspect

This section addresses common problems where improper temperature control is a likely culprit.

Observed Problem Potential Temperature-Related Cause Recommended Solutions & Rationale
Low or No Product Yield Insufficient Temperature: The reaction lacks the necessary activation energy to proceed at a reasonable rate.1. Gradual Heating: Increase temperature in 10-20 °C increments and monitor via TLC/LC-MS.[10] 2. Catalyst Check: Ensure your catalyst is active at the chosen temperature. Some catalysts have a specific optimal operating range.[3]
Temperature Too High: The desired product or a key intermediate is degrading. Aminobenzothiazoles, while generally stable, can decompose under harsh conditions.1. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Inert Atmosphere: At high temperatures, oxidation of starting materials like 2-aminothiophenol can increase. Running the reaction under nitrogen or argon can mitigate this.[4]
Multiple Spots on TLC / Impure Product Side Reactions Activated: Elevated temperatures are often the primary cause of impurity formation, such as disulfide byproducts or self-condensation products.[4]1. Reduce Temperature: This is the most direct way to disfavor side reactions that have a higher activation energy. 2. Controlled Addition: If the reaction is exothermic, adding a key reagent (like an oxidant) slowly at a lower temperature can prevent localized "hot spots" that promote side reactions.[5]
Reaction Stalls Before Completion Intermediate Instability: A key intermediate (e.g., the Schiff base in a condensation reaction) may be unstable at the reaction temperature, reaching an equilibrium with the starting materials instead of proceeding to the product.[7]1. Temperature Variation: Try running the reaction at a slightly higher or lower temperature to see if this equilibrium can be shifted favorably toward the product. 2. Solvent Change: The stability of intermediates can be solvent-dependent. A higher-boiling-point solvent might allow for a more suitable temperature range.
Inconsistent Results Between Batches Poor Temperature Control: Inconsistent heating from a hot plate, variations in flask size, or poor stirring can lead to different effective reaction temperatures, causing batch-to-batch variability.1. Use an Oil Bath: An oil bath provides much more uniform and stable heating than a hot plate alone. 2. Consistent Setup: Use the same size and type of reaction vessel and a consistent stirring rate for all experiments to ensure uniform heat transfer.
Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting common issues where temperature may be a key factor.

G cluster_causes Potential Temperature Causes cluster_solutions Recommended Actions Problem Problem Observed LowYield Low / No Yield Problem->LowYield e.g. Impure Impure Product / Multiple Spots Problem->Impure e.g. Stalled Reaction Stalls Problem->Stalled e.g. TooLow Temp Too Low (Insufficient Ea) LowYield->TooLow Is reaction slow? TooHigh Temp Too High (Degradation / Side Rxns) LowYield->TooHigh Seeing degradation? ImproveSetup Use Oil Bath & Consistent Stirring LowYield->ImproveSetup Inconsistent results? Impure->TooHigh Primary suspect Impure->ImproveSetup Stalled->TooLow Kinetic barrier? Stalled->TooHigh Intermediate unstable? IncreaseTemp Gradually Increase Temp (e.g., +10-20 °C) TooLow->IncreaseTemp DecreaseTemp Decrease Temp (Run longer if needed) TooHigh->DecreaseTemp InertAtmosphere Use N2 or Ar Atmosphere TooHigh->InertAtmosphere PoorControl Poor Temp Control (Inconsistent Heating) Monitor Monitor by TLC/LC-MS IncreaseTemp->Monitor DecreaseTemp->Monitor

Caption: Troubleshooting workflow for temperature-related issues.

Section 4: Protocol for Systematic Temperature Screening

To scientifically determine the optimal temperature, a systematic screening experiment is invaluable. This protocol outlines a parallel approach to efficiently test multiple temperatures.

Objective: To identify the reaction temperature that provides the optimal balance of reaction rate, product yield, and purity.

Materials:

  • Reactants (e.g., substituted arylthiourea or 2-aminothiophenol and aldehyde)

  • Solvent and any required catalysts/reagents

  • A parallel synthesis block or multiple reaction vials/flasks

  • Oil baths or heating blocks capable of maintaining distinct, stable temperatures

  • Stir bars

  • TLC plates and appropriate eluent system

  • LC-MS or HPLC for quantitative analysis

Methodology:

  • Setup: Prepare identical reaction mixtures in separate vials. For example, in 5 vials, prepare a stock solution of reactants and solvent and dispense equal volumes into each vial to ensure consistency.

  • Temperature Assignment: Assign a different temperature to each reaction vial. A good starting range could be: Room Temperature (RT), 40°C, 60°C, 80°C, and 100°C.

  • Execution: Place each vial in its pre-heated block or oil bath and begin stirring simultaneously.

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction. Quench the aliquot (e.g., by diluting in a cold solvent) and analyze by TLC. Note the consumption of starting material and the formation of the product and any byproducts.

  • Analysis: After a set period (e.g., 24 hours or when the RT reaction shows significant conversion), quench all reactions. Analyze the crude yield and purity of each reaction using a quantitative method like LC-MS or HPLC with an internal standard.

  • Evaluation: Create a table to compare the results. The optimal temperature is the one that gives the highest yield of pure product in a reasonable timeframe.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exec 2. Execution & Monitoring cluster_analysis 3. Analysis & Evaluation Prep Prepare Identical Reaction Mixtures (x5) T1 Run at T1 (e.g., RT) Prep->T1 T2 Run at T2 (e.g., 40°C) Prep->T2 T3 Run at T3 (e.g., 60°C) Prep->T3 T4 Run at T4 (e.g., 80°C) Prep->T4 T5 Run at T5 (e.g., 100°C) Prep->T5 Monitor Monitor all reactions over time via TLC T1->Monitor T2->Monitor T3->Monitor T4->Monitor T5->Monitor Quench Quench Reactions Monitor->Quench Quantify Quantitative Analysis (LC-MS / HPLC) Quench->Quantify Compare Compare Yield & Purity to Determine T_opt Quantify->Compare

Caption: Workflow for parallel temperature screening experiment.

References

  • Bauer, M. R., et al. (2018). Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines. PubMed, 25(5), 1831-1841. Retrieved from [Link]

  • Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4987. Retrieved from [Link]

  • Shaik, F. P., et al. (2022). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13321-13329. Retrieved from [Link]

  • Mohsen, O. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 13. Retrieved from [Link]

  • Vashi, D., et al. (2005). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry, 44B, 2367-2370. Retrieved from [Link]

  • Laitonjam, W., & Nahakpam, L. (2016). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]

  • Vicini, P., et al. (2013). 2-Aminobenzothiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4930-4934. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF BENZOTHIAZOLE DERIVATIVES. WJPR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Mohsen, O. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. ijper.org. Retrieved from [Link]

Sources

Optimization

Removing unreacted starting materials from benzothiazole derivatives

Welcome to the Technical Support Center for benzothiazole synthesis and purification. Isolating pure benzothiazole derivatives is a notoriously challenging process due to the unique chemical properties of the starting ma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzothiazole synthesis and purification. Isolating pure benzothiazole derivatives is a notoriously challenging process due to the unique chemical properties of the starting materials—particularly 2-aminothiophenol—and the complex side reactions that occur during cyclization.

This guide is designed for researchers and drug development professionals. It moves beyond generic purification advice to provide mechanistically grounded, self-validating troubleshooting strategies.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to identify the specific impurities present in your crude mixture. The following decision tree outlines the optimal purification logic based on the chemical nature of the contaminants.

DiagnosticWorkflow Crude Crude Reaction Mixture Check1 Contains 2-Aminothiophenol? Crude->Check1 Check2 Contains Excess Aldehyde? Check1->Check2 No Ext Acid-Base Extraction (pH 5-7) Check1->Ext Yes Check3 Contains Disulfide Byproduct? Check2->Check3 No Resin Scavenger Resin (e.g., MP-TsOH) Check2->Resin Yes Recryst Recrystallization / Chromatography Check3->Recryst Yes Pure Pure Benzothiazole Check3->Pure No Ext->Check2 Resin->Check3 Recryst->Pure

Caption: Workflow for identifying and removing benzothiazole synthesis impurities.

Frequently Asked Questions (FAQs)

Q1: Why is unreacted 2-aminothiophenol so difficult to remove, and how does the disulfide byproduct form? A1: 2-Aminothiophenol is a highly polar, amphoteric molecule that readily streaks on silica gel, making standard column chromatography inefficient[1]. Furthermore, the free thiol group is highly susceptible to oxidative dimerization. In the presence of atmospheric oxygen or excess oxidizing agents during the cyclization step, it rapidly oxidizes to form bis(2-aminophenyl) disulfide[2]. This disulfide byproduct has a polarity very similar to many target benzothiazole products, severely complicating chromatographic separation[3].

Q2: How can I selectively remove unreacted 2-aminothiophenol without relying on column chromatography? A2: You must exploit the amphoteric nature of 2-aminothiophenol. Because it possesses both an amine (pKa ~2) and a thiol (pKa ~7.9), its solubility can be manipulated via acid-base extraction. Washing the organic layer with a dilute acidic solution protonates the primary amine, driving the unreacted starting material into the aqueous phase. Historically, adjusting the pH with acetic acid has been proven to help isolate the thiol effectively without degrading the final benzothiazole product.

Q3: What is the most efficient way to remove excess electrophiles (aldehydes) or amines if extraction fails? A3: Polymer-supported scavenger resins offer a highly efficient, chromatography-free alternative. Scavenger resins feature specific functional groups that covalently bind to target impurities, allowing them to be removed via simple physical filtration[4]. For example, a macroporous polystyrene sulfonic acid resin (like MP-TsOH) acts as a solid-phase p-toluenesulfonic acid, irreversibly capturing basic compounds like unreacted amines via quaternary salt formation[5].

Q4: How do I handle the bis(2-aminophenyl) disulfide byproduct if it has already formed? A4: If the disulfide has already formed, acid-base extraction will not work because the molecule lacks a free thiol and its overall basicity is altered. In this scenario, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) is the most effective technique for obtaining high-purity crystalline benzothiazoles[2]. To prevent its formation entirely in future batches, ensure the condensation reaction is performed under a strict inert atmosphere (nitrogen or argon)[3].

Mechanistic Pathway: Product vs. Impurity Formation

Understanding the divergence between product formation and impurity generation is key to troubleshooting. The diagram below illustrates how the reaction environment dictates the fate of 2-aminothiophenol.

MechanisticPathway SM 2-Aminothiophenol + Aldehyde Inter Benzothiazolidine Intermediate SM->Inter Condensation Disulfide Bis(2-aminophenyl) disulfide (Impurity) SM->Disulfide Side Reaction (O2 / Air) Product Benzothiazole Derivative (Target) Inter->Product Oxidation (Catalyst/H2O2)

Caption: Mechanistic pathway of benzothiazole formation versus disulfide oxidation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each method includes an internal validation step to ensure the causality of the chemical manipulation has achieved the desired outcome before proceeding.

Protocol 1: Acid-Base Extraction for 2-Aminothiophenol Removal

Causality: Protonation of the primary amine on 2-aminothiophenol forces the molecule into the aqueous phase, leaving the less basic benzothiazole in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: Wash the organic layer with 1M HCl (3 x 20 mL).

  • Validation Check: Withdraw a 1 mL aliquot of the combined aqueous acidic layer. Neutralize it with saturated NaHCO₃ and extract with 1 mL EtOAc. Spot this extract on a TLC plate alongside the main organic layer. The TLC must show the starting material exclusively in the aqueous extract, confirming successful phase transfer.

  • Neutralization: Wash the main organic layer with saturated NaHCO₃ to remove residual acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Solid-Supported Scavenging Workflow

Causality: Sulfonic acid groups on the macroporous resin covalently and irreversibly capture basic amines via quaternary salt formation, allowing for physical removal[5].

  • Preparation: Dissolve the crude mixture in DCM or THF (approx. 3.0 mL/g of resin).

  • Resin Addition: Add 2–3 equivalents of MP-TsOH resin relative to the suspected unreacted amine impurity.

  • Agitation: Stir or agitate the suspension at room temperature for 1 to 2 hours.

  • Validation Check: Withdraw 50 µL of the supernatant, dilute with mobile phase, and analyze via LC-MS or TLC. If the unreacted amine peak/spot persists, the resin capacity has been exceeded; add 1 additional equivalent of resin and agitate for 45 more minutes.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed thoroughly with DCM to elute any trapped product. Evaporate the filtrate to yield the purified benzothiazole.

Protocol 3: Optimized Chromatographic Resolution

Causality: Benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking or degradation[1]. Neutralizing the stationary phase prevents this.

  • Column Preparation: Prepare a silica gel slurry. If your specific derivative is acid-sensitive, pre-treat the silica by slurrying it in an eluent containing 1% Triethylamine (Et₃N).

  • Loading: Dry-load the crude mixture onto the column to ensure a tight initial band.

  • Elution: Elute using a gradient solvent system (e.g., Hexane to 30% Ethyl Acetate in Hexane).

  • Validation Check: Collect fractions and spot them on TLC under UV light. Crucially, co-spot adjacent fractions to ensure there is no peak tailing of the disulfide impurity into the pure product fractions.

  • Recovery: Pool the fractions containing the pure product and remove the solvent using a rotary evaporator.

Quantitative Comparison of Purification Methods

Use the table below to select the appropriate purification strategy based on your specific constraints regarding time, scalability, and target impurities.

Purification TechniqueTarget ImpurityTypical Yield RecoveryScalabilityProcessing Time
Acid-Base Extraction 2-Aminothiophenol85–95%High1–2 hours
Scavenger Resins Amines, Aldehydes90–98%Medium2–4 hours
Column Chromatography Disulfides, Mixed70–90%Low-Medium4–8 hours
Recrystallization Trace Organics60–85%High12–24 hours

References

  • BenchChem. "Troubleshooting guide for the synthesis of benzothiazole derivatives." BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0QfmLKYonZGNyUiU4Rc3ko5ZTXuP2Ec_aqCCmve1xtWFmNRxKi9NDmzzwH_sjfFgs2vhfv1A8VKMfR-GSqZcHUTRusO0gDF12XyqxO35wM3_BKLYHxpJG2-plriBaHgVbLvXUsaJC0VT2JM-PEpFHf-hvzoW7YNxU7E6lvXCRVhiB1kqGgT_9XGPSd8Lg77SKzC-jS96WwKYuslPphf8ZoQ==]
  • BenchChem. "Technical Support Center: Synthesis of Benzothiazoles from 2-Aminothiophenol." BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQie4Ocrli2EmMI6LAI5z3Y_QWax1MRSWwkeVqfeJinCIGOhj0zHaCpzkHUrwUhYL7aDJujlYRIMoPV_6MjwONCFcAXWHuk_YbE1qecGDQTgEBZfpGhhp_UuwKXxHWmaeDzwADTv-LHFNXPVGMqrXc8VkBmD79x7b8CQvSV_Tj8B_5OXs4ocrNI5PU8Rb7BhdceIA-J4TUxWYCQlQrWuF9q0fwjXh9I50=]
  • BenchChem. "Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol." BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe8DKsHsvduyk4KkdGScfxExRqtBAOFFdJKMrKpmRdlH9QyVCUei0-7N6xZhrm1t-QomZJ07qgrrNRObIAEdK-9lQqiyzkzMMFAufA4HlZ_kz7dbWSmMg8MLGaIBPpvz6RVNTg5EU1kf07wUHZaP2J1QDcJ06O_9A8xoINFqwuVOSQwonPdA1XYdKFWnEt6F5DQ2kqeRS19OmR1SLCrSnQRJtEqnjL5Gb88QQ3MBzlGkHS4_Fp6kuxHF710oEi3DRsyTeppHPBjZ0=]
  • Indian Journal of Pharmaceutical Sciences. "Studies on the Synthesis of 2-Aminothiophenol." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxE8LFxykXQbNLB5UPhhYbycfArbDp_nSxYN4Rx3v2E-_JgS-FXzNcWdHuwoFKnij5Kqksd9pOFk3h2b7KbBOINNVWyLSkw3hEWj0Om_x9T_xjmrtZnMKzkEvPNScdC_bVi1UAqGnpplPI9F0feicqwky_JjZFTXRPjMpV55cO_1nU_mqS6NV1m-RhNbI3Zw==]
  • Google Patents. "Isolation process for 2-aminothiophenol (US2791612A)." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC7I5zzy-DtbMfaPBXaG-yNu8PlqdugT6VHB_7V60Uy_4inmDm4mkEyXJB2wmz2fZpPy7QItDdrPrQfPJ1sYwbYqPfW6cPQ6thyEoQjWDRgUxEQLb6x2AULS2jrC2aDBnb4QQm-b420Sl_]
  • Amerigo Scientific. "Scavenger Resins." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsLKHBlgFN-Cfiq4VWIQW9RWluXta4sV1iLzCxELu7SPu3z3M8Mlr9ZkEo7egJEIjAJwNKLuoycgLYx5zndgFtykgfhN-tkcs-nDKck1yHd58rVUnAVyO-MKNtNbW69SF4F-WJFBKGYg7_5Qm48Flih_E=]
  • Biotage. "Biotage® MP-TsOH | Resin-bound acid." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdQCdO1ihjbM9DIxId9umfLz6aHmEbKycxkTA_2u_Cg8mbFWpA3CETpDkUml_5HLtQrHOgEq8zjT6i8BaGrcB-4szm8g9Z9QI87KZSkjI7F0ox1pNRrR-lWJZIoE-H_4nutt6kAYDC5w5h28I9]

Sources

Reference Data & Comparative Studies

Validation

Analytical Platforms for Heterocycle Verification: High-Field NMR vs. Benchtop NMR vs. Predictive Software

Target Analyte: 4-Bromo-5-methylbenzo[d]thiazol-2-amine Application Focus: Structural Verification in Preclinical Drug Discovery 4-Bromo-5-methylbenzo[d]thiazol-2-amine is a critical halogenated building block frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 4-Bromo-5-methylbenzo[d]thiazol-2-amine Application Focus: Structural Verification in Preclinical Drug Discovery

4-Bromo-5-methylbenzo[d]thiazol-2-amine is a critical halogenated building block frequently utilized in the synthesis of advanced targeted therapeutics, including cyclin-dependent kinase 2 (CDK2) degraders . Verifying the exact regiochemistry of the bromo and methyl substituents on the benzothiazole core is a mandatory quality control step before downstream cross-coupling reactions.

This guide objectively compares the performance of three distinct analytical platforms—High-Field NMR (400 MHz) , Benchtop NMR (60 MHz) , and AI-Predictive Software (Mnova) —for resolving the


H NMR profile of this compound.

Mechanistic Grounding: The H NMR Profile

To accurately evaluate platform performance, we must first establish the causality behind the compound's theoretical chemical shifts. The structure of 4-Bromo-5-methylbenzo[d]thiazol-2-amine dictates a highly specific spin system:

  • Solvent Causality (DMSO-

    
    ):  The 2-aminobenzothiazole motif is highly polar and prone to intermolecular hydrogen bonding, leading to poor solubility and broad, unresolved peaks in CDCl
    
    
    
    . Utilizing DMSO-
    
    
    disrupts these aggregates. The strong hydrogen bonding between the solvent's sulfoxide oxygen and the -NH
    
    
    group drastically deshields the amine protons, shifting them from ~5.0 ppm (in non-polar solvents) to a broad singlet at ~7.60–7.80 ppm .
  • The AB Spin System (C6-H and C7-H): The only aromatic protons are located at C6 and C7, making them ortho to each other (

    
     Hz).
    
    • C7-H (~7.65 ppm): Experiences significant anisotropic deshielding from the adjacent thiazole sulfur atom.

    • C6-H (~7.15 ppm): Shifted upfield due to the electron-donating (+I) shielding effect of the ortho-methyl group at C5.

  • Steric/Inductive Effects on C5-CH

    
    :  The methyl group appears as a sharp singlet (~2.40 ppm). It is slightly more deshielded than a standard aromatic methyl (~2.30 ppm) due to the weak inductive electron withdrawal (-I) of the adjacent C4-Bromine.
    

SpinSystem C4 C4-Br (Inductive Deshielding) C5 C5-CH3 (Singlet, 3H) C4->C5 +0.1 ppm shift C6 C6-H (Doublet, 1H) C5->C6 Ortho Shielding (-0.15 ppm) C7 C7-H (Doublet, 1H) C6->C7 Ortho Coupling (J = 8.2 Hz) S S-Bridgehead (Anisotropic Deshielding) S->C7 Deshielding (+0.3 ppm)

Spin-spin coupling logic and anisotropic effects in 4-Bromo-5-methylbenzo[d]thiazol-2-amine.

Experimental Workflows (Self-Validating Protocols)

To ensure a trustworthy comparison, the following standardized, self-validating protocols must be executed across the platforms.

Phase A: Standardized Sample Preparation
  • Weighing: Accurately weigh 10.0 ± 0.1 mg of 4-Bromo-5-methylbenzo[d]thiazol-2-amine.

  • Dissolution: Dissolve completely in 0.6 mL of DMSO-

    
     (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
    
  • Transfer: Transfer the homogenous solution to a precision 5 mm thin-wall NMR tube.

Phase B: Platform-Specific Acquisition

Protocol 1: High-Field NMR (400 MHz Superconducting Magnet)

  • Tuning/Locking: Tune the

    
    H channel and lock onto the DMSO-
    
    
    
    deuterium signal. Gradient shim to a Z5 profile to ensure line widths < 0.5 Hz.
  • Parameters: Number of scans (ns) = 16; Spectral width (sw) = 15 ppm; Acquisition time (aq) = 3.0 s.

  • Relaxation Delay (

    
    ):  Set to 5.0 s. Causality: A 5-second delay ensures complete 
    
    
    
    relaxation of the methyl and amine protons, allowing for absolute quantitative integration (qNMR) without saturation artifacts.

Protocol 2: Benchtop NMR (60 MHz Permanent NdFeB Magnet)

  • Thermal Equilibration: Ensure the internal magnet temperature is stable at 30 °C. Run a 1D proton shimming protocol using the sample.

  • Parameters: ns = 64; sw = 20 ppm;

    
     = 2.0 s. Causality: Benchtop systems suffer from lower inherent sensitivity due to the weaker magnetic field . Increasing the scans from 16 to 64 doubles the Signal-to-Noise Ratio (SNR), compensating for the lower Boltzmann distribution of spin states.
    
  • Input: Enter the exact SMILES string: Cc1ccc2sc(N)nc2c1Br.

  • Algorithm: Select the ensemble prediction model (combining HOSE code empirical databases with first-principles DFT calculations). Set solvent to "DMSO".

Workflow cluster_0 High-Field (400 MHz) cluster_1 Benchtop (60 MHz) cluster_2 AI Predictive Sample Sample Prep (10 mg in DMSO-d6) HF_Acq Acquisition (16 scans, D1=5s) Sample->HF_Acq BT_Acq Acquisition (64 scans, D1=2s) Sample->BT_Acq HF_Proc Processing (Zero-filling, FT) HF_Acq->HF_Proc BT_Proc Processing (Apodization, FT) BT_Acq->BT_Proc AI_Input Input SMILES (Cc1ccc2sc(N)nc2c1Br) AI_Sim Simulation (DFT/HOSE Codes) AI_Input->AI_Sim

Workflow comparison for NMR acquisition across high-field, benchtop, and AI platforms.

Performance Comparison & Data Presentation

The table below summarizes the quantitative resolution capabilities of each platform.

Proton AssignmentMultiplicityHigh-Field (400 MHz)Benchtop (60 MHz)AI-Predictive (Mnova)
-NH

br s (2H)7.82 ppm7.85 ppm (Very broad)7.50 ppm (Underestimated)
C7-H d (1H,

Hz)
7.68 ppm (Clean AX)7.70 ppm (AB roof effect)7.85 ppm
C6-H d (1H,

Hz)
7.22 ppm (Clean AX)7.20 ppm (AB roof effect)7.15 ppm
C5-CH

s (3H)2.45 ppm2.45 ppm2.38 ppm
Analytical Insights & Discrepancy Analysis
  • The "Roof Effect" at 60 MHz: At 400 MHz, the frequency difference (

    
    ) between C6-H and C7-H is roughly 184 Hz. With a coupling constant (
    
    
    
    ) of 8.2 Hz, the
    
    
    ratio is >22, resulting in a clean, first-order AX spin system. However, at 60 MHz,
    
    
    shrinks to just ~27 Hz. The
    
    
    ratio drops to ~3.3. This transforms the signals into a strongly coupled second-order AB system. The inner peaks of the doublets will "point" toward each other (the roof effect), and the outer peaks will diminish in intensity. While 60 MHz is sufficient for identity verification, it cannot be used to calculate absolute coupling constants without computational line-fitting.
  • Predictive Software Limitations: AI prediction accurately models the rigid carbon framework but struggles with the exchangeable -NH

    
     protons. Because prediction algorithms rely heavily on gas-phase DFT or averaged empirical data, they frequently underestimate the profound deshielding caused by specific solvent-solute hydrogen bonding in DMSO-
    
    
    
    .

Conclusion & Recommendations

  • High-Field (400 MHz): Remains the gold standard. It is strictly required if you need to extract precise

    
    -coupling values for publication or perform rigorous quantitative purity assessments (qNMR) free from peak overlap.
    
  • Benchtop (60 MHz): Highly recommended for rapid, in-process reaction monitoring or initial building block verification. Users must be trained to recognize second-order AB spin systems (roof effects) to prevent misinterpretation of aromatic doublets.

References

  • "WO2025043225A2 - Degraders of cyclin-dependent kinase 2", Google Patents.
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist", Organometallics (ACS Publications), 2010. URL: [Link]

  • Rivas-Urbina, A., et al. "Benchtop NMR-Based Metabolomics: First Steps for Biomedical Application", Metabolites (National Institutes of Health / PMC), 2023. URL: [Link]

Comparative

A Comprehensive Guide to the 13C NMR Spectral Analysis of 4-Bromo-5-methylbenzo[d]thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, benzothiazole derivatives are of significant interest due to their wide range of pharmacological activities. This guide provides an in-depth technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of a specific, synthetically important derivative: 4-Bromo-5-methylbenzo[d]thiazol-2-amine.

While a definitive experimental spectrum for this exact molecule is not widely published, this guide leverages a comparative analysis of structurally similar compounds, theoretical predictions based on established substituent effects, and a robust experimental protocol to provide a comprehensive and predictive understanding of its 13C NMR characteristics. This approach not only offers a reliable spectral forecast but also serves as a methodological framework for the analysis of other novel benzothiazole derivatives.

The Foundational Role of 13C NMR in Heterocyclic Chemistry

13C NMR spectroscopy is an indispensable tool for organic chemists, providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, and the chemical shift (δ) of that signal is highly sensitive to the local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, allowing for the precise assignment of each carbon atom in a molecule's structure.

For complex heterocyclic systems like 4-Bromo-5-methylbenzo[d]thiazol-2-amine, 13C NMR is crucial for:

  • Unambiguous structural confirmation: Verifying the connectivity of atoms and the positions of substituents on the benzothiazole core.

  • Purity assessment: Identifying the presence of isomers or impurities.

  • Understanding electronic effects: Gaining insights into how different functional groups influence the electron distribution within the aromatic and heterocyclic rings.

Comparative Spectral Analysis: Learning from Analogs

To predict the 13C NMR spectrum of 4-Bromo-5-methylbenzo[d]thiazol-2-amine, it is instructive to examine the experimentally determined chemical shifts of closely related, commercially available or synthetically accessible 2-aminobenzothiazole derivatives. The following table presents data for 2-amino-4-methylbenzothiazole and 2-amino-6-methylbenzothiazole, which provide valuable reference points for understanding the influence of a methyl group at different positions on the benzene ring.

Carbon Position2-Amino-4-methylbenzothiazole (δ, ppm)2-Amino-6-methylbenzothiazole (δ, ppm)
C2~168~167
C3a~152~150
C4~128 (quat.)~121
C5~125~127
C6~124~132 (quat.)
C7~121~121
C7a~130~131
-CH3~18~21

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Predicting the 13C NMR Spectrum of 4-Bromo-5-methylbenzo[d]thiazol-2-amine

By combining the data from known analogs with established principles of substituent effects in 13C NMR, we can predict the chemical shifts for our target molecule.

Substituent Effects on the Benzothiazole Core:
  • Amino Group (-NH2) at C2: This group is a strong electron-donating group through resonance. It significantly shields the C2 carbon, but its effect is complex due to the imine-amine tautomerism possible in the 2-aminobenzothiazole system. Generally, the C2 carbon in 2-aminobenzothiazoles appears in the range of 165-170 ppm.

  • Bromine (-Br) at C4: Bromine exerts a significant "heavy atom effect." While it is an electronegative atom, its large and polarizable electron cloud leads to increased shielding of the directly attached carbon (ipso-carbon). This results in an upfield shift for C4 compared to an unsubstituted benzothiazole. The effect on adjacent carbons (ortho, meta, para) is a combination of inductive and resonance effects.

  • Methyl Group (-CH3) at C5: The methyl group is a weak electron-donating group. It will cause a slight upfield shift (shielding) of the carbons ortho and para to it (C4 and C6) and a smaller downfield shift (deshielding) of the ipso-carbon (C5).

Predicted Chemical Shifts:

Based on these principles and comparative data, the predicted 13C NMR chemical shifts for 4-Bromo-5-methylbenzo[d]thiazol-2-amine are presented below. These values are also compared with a spectrum generated using an online NMR prediction tool (nmrdb.org).

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale
C2167-170Typical range for C2 in 2-aminobenzothiazoles.
C3a148-152Influenced by the adjacent nitrogen and sulfur atoms.
C4115-120Upfield shift due to the heavy atom effect of bromine.
C5130-134Downfield shift due to the ipso-effect of the methyl group.
C6125-128Shielded by the ortho-methyl group.
C7120-123Relatively unaffected by the substituents at C4 and C5.
C7a132-136Influenced by the fusion of the two rings.
-CH319-22Typical range for an aromatic methyl group.

Visualizing the Analysis Workflow

The logical flow for the spectral analysis of a novel compound like 4-Bromo-5-methylbenzo[d]thiazol-2-amine can be visualized as follows:

G cluster_0 Prediction & Simulation cluster_1 Experimental Verification cluster_2 Structural Elucidation Substituent_Effect_Analysis Analyze Substituent Effects (-Br, -CH3, -NH2) Predict_Shifts Predict Chemical Shifts Substituent_Effect_Analysis->Predict_Shifts Comparative_Data Review 13C NMR Data of Structural Analogs Comparative_Data->Predict_Shifts Peak_Assignment Assign Resonances to Specific Carbon Atoms Predict_Shifts->Peak_Assignment Online_Simulation Generate Simulated Spectrum (e.g., nmrdb.org) Online_Simulation->Peak_Assignment Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition Acquire 13C NMR Spectrum Sample_Prep->NMR_Acquisition Data_Processing Process Raw Data (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Data_Processing->Peak_Assignment Structure_Confirmation Confirm Molecular Structure Peak_Assignment->Structure_Confirmation

Caption: Workflow for 13C NMR spectral analysis.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of 4-Bromo-5-methylbenzo[d]thiazol-2-amine, the following experimental protocol is recommended:

1. Sample Preparation:

  • Accurately weigh 20-50 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often a good choice for 2-aminobenzothiazole derivatives due to its excellent solubilizing power.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the 13C probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Pulse Width: Calibrated 30° or 90° pulse.

  • Spectral Width: A range of approximately 0 to 200 ppm is typically sufficient for this class of compounds.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary to obtain accurate integrations for quaternary carbons, although this is not typically required for routine structural confirmation.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Apply baseline correction.

  • Reference the spectrum to the solvent peak (DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).

Conclusion

The 13C NMR spectral analysis of 4-Bromo-5-methylbenzo[d]thiazol-2-amine, while not yet widely documented with experimental data, can be approached with a high degree of confidence through a combination of comparative analysis of known analogs and the application of fundamental principles of substituent effects. This guide provides a robust framework for predicting, acquiring, and interpreting the 13C NMR spectrum of this and other novel benzothiazole derivatives. By following the outlined methodologies, researchers can effectively utilize 13C NMR spectroscopy as a powerful tool for structural verification and to deepen their understanding of the electronic properties of these important heterocyclic compounds.

References

  • Siddiqui, N., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 475-482. [Link]

  • Sawhney, S. N., & Boykin, D. W. (1978). Transmission of substituent effects in heterocyclic systems by carbon-13 nuclear magnetic resonance. Benzothiazoles. The Journal of Organic Chemistry, 43(8), 1587-1590. [Link]

  • NMRDB.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • University of Oregon. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. In ACS Symposium Series (Vol. 1226, pp. 1-21). [Link]

Validation

Unlocking the Isotopic and Structural Fingerprint: A Comparative Guide to Mass Spectrometry of 4-Bromo-Benzothiazoles

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated heterocyclic scaffolds. 4-Bromo-benzothiazoles are privileged pharmacophores in drug discovery, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated heterocyclic scaffolds. 4-Bromo-benzothiazoles are privileged pharmacophores in drug discovery, serving as critical intermediates for cross-coupling reactions and as active agents in kinase inhibition and antimicrobial therapies.

However, accurately characterizing these compounds requires more than just confirming a molecular weight. It demands a deep understanding of how ionization energy dictates fragmentation causality. This guide objectively compares the two gold-standard analytical approaches—Soft Ionization (LC-ESI-HRMS/MS) and Hard Ionization (GC-EI-MS) —providing the mechanistic insights and self-validating protocols necessary to confidently map the fragmentation patterns of 4-bromo-benzothiazoles.

The Causality of Ionization: ESI-HRMS vs. GC-EI-MS

The fragmentation of 4-bromo-benzothiazole is governed by the energy deposited during ionization and the fundamental rules of gas-phase ion chemistry . The presence of bromine provides a built-in diagnostic tool: the naturally occurring ~


 ratio of 

and

isotopes. Tracking this isotopic doublet through the fragmentation cascade is the most reliable way to validate structural assignments.
Hard Ionization: GC-EI-MS (Odd-Electron Chemistry)

In Electron Ionization (EI) at 70 eV, the high-energy electron beam strips an electron from the benzothiazole core, generating a highly excited, odd-electron radical cation (


) at m/z 213 / 215.
  • Causality: Because radical cations are highly unstable, they undergo rapid, spontaneous homolytic cleavage. The dominant pathway is the expulsion of a bromine radical (

    
    ), which relieves the radical strain and leaves behind a highly stable, even-electron benzothiazole cation at m/z 134.
    
  • Diagnostic Marker: The sudden disappearance of the 1:1 isotopic doublet in the m/z 134 fragment definitively proves the loss of the halogen.

Soft Ionization: LC-ESI-HRMS/MS (Even-Electron Chemistry)

Electrospray Ionization (ESI) is a soft technique that transfers a proton to the basic thiazole nitrogen, yielding a stable, even-electron precursor ion (


) at m/z 214 / 216 .
  • Causality: According to the "even-electron rule," even-electron ions strongly prefer to fragment by expelling neutral molecules rather than radicals. Therefore, during Collision-Induced Dissociation (CID), the molecule does not lose a

    
     radical. Instead, it undergoes heterolytic cleavage to expel neutral hydrogen bromide (
    
    
    
    , 80/82 Da) or neutral hydrogen cyanide (
    
    
    , 27 Da) from the cleavage of the thiazole ring .

Workflow cluster_LC Soft Ionization (LC-ESI-HRMS) cluster_GC Hard Ionization (GC-EI-MS) Sample 4-Bromo-benzothiazole Analyte LC RP-UHPLC Separation Sample->LC GC Capillary GC Separation Sample->GC ESI ESI (+) [M+H]+ (m/z 214/216) LC->ESI QTOF Q-TOF MS/MS Even-Electron CID ESI->QTOF EI EI (70 eV) M+• (m/z 213/215) GC->EI Quad Quadrupole MS Odd-Electron Frag. EI->Quad

Fig 1. Comparative analytical workflows for 4-bromo-benzothiazole MS characterization.

Diagnostic Fragmentation Pathways

When analyzing the tandem mass spectra of 4-bromo-benzothiazoles, the cleavage of the thiazole ring is a hallmark feature. The pathway involves the opening of the thiazole ring followed by the elimination of


.

Fragmentation M [M+H]+ m/z 214 / 216 F1 [M+H - HCN]+ m/z 187 / 189 M->F1 -HCN (27 Da) Ring Cleavage F2 [M+H - HBr]+ m/z 134 M->F2 -HBr (80/82 Da) Neutral Loss F3 [M+H - HCN - HBr]+ m/z 107 F1->F3 -HBr (80/82 Da) F2->F3 -HCN (27 Da)

Fig 2. ESI-CID-MS/MS even-electron fragmentation pathway of 4-bromo-benzothiazole.

Quantitative Data Presentation

The table below summarizes the expected quantitative fragmentation data, contrasting the odd-electron processes of EI with the even-electron processes of ESI-CID.

Ionization MethodPrecursor IonCharacteristic Fragment Ions (m/z)Neutral Loss / Cleavage MechanismIsotopic Doublet Present?Relative Abundance
LC-ESI-HRMS/MS

(214/216)
187 / 189

(27 Da)
Yes (1:1 ratio)High
134

(80/82 Da)
NoMedium
107

,

NoLow
GC-EI-MS

(213/215)
186 / 188

(27 Da)
Yes (1:1 ratio)Medium
134

(79/81 Da)
NoHigh (Base Peak)
169 / 171

(44 Da)
Yes (1:1 ratio)Medium

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality control checks ensure that instrument drift or matrix effects do not compromise the structural elucidation.

Protocol A: LC-ESI-HRMS/MS (High-Resolution Structural Elucidation)

Objective: Determine the exact mass and even-electron fragmentation pathway.

  • Sample Preparation: Dissolve the 4-bromo-benzothiazole sample in LC-MS grade Methanol to a final concentration of

    
    . Add 
    
    
    
    Formic Acid to act as a proton source, ensuring efficient
    
    
    generation.
  • Chromatographic Separation: Inject

    
     onto a C18 RP-UHPLC column (
    
    
    
    ). Elute using a gradient of Water/Acetonitrile (both containing
    
    
    Formic Acid) from
    
    
    to
    
    
    organic over 5 minutes.
  • Ionization & MS1 Acquisition: Operate the Q-TOF in positive ESI mode.

    • Self-Validation Check: Inspect the MS1 spectrum at the elution time. You must observe a 1:1 intensity ratio for m/z 213.93 and 215.93. If the ratio deviates beyond

      
      , the detector may be saturated; dilute the sample 1:10 and reinject.
      
  • Tandem MS (CID): Isolate the m/z 214 precursor using a narrow quadrupole isolation window (

    
    ). Apply a normalized collision energy (NCE) ramp of 
    
    
    
    using Nitrogen as the collision gas.
  • Data Processing: Map the product ions. Confirm the exact mass loss of

    
     (m/z 187) to validate the 
    
    
    
    loss, confirming the presence of the unsubstituted face of the thiazole ring.
Protocol B: GC-EI-MS (Library Matching and Radical Cleavage)

Objective: Generate highly reproducible, library-searchable odd-electron spectra.

  • Sample Preparation: Dissolve the sample in GC-grade Hexane or Dichloromethane to

    
    . (Do not use protic solvents to avoid injection port degradation).
    
  • GC Separation: Inject

    
     (split ratio 1:20) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 
    
    
    
    ). Use Helium carrier gas at a constant flow of
    
    
    .
  • Electron Ionization: Set the EI source temperature to

    
     and the electron energy strictly to 
    
    
    
    to ensure compatibility with NIST/Wiley spectral libraries.
  • Data Acquisition & Validation: Scan from m/z 40 to 400.

    • Self-Validation Check: Locate the base peak. For 4-bromo-benzothiazole, the base peak should be m/z 134 (resulting from the highly favorable loss of

      
      ). If the molecular ion (m/z 213/215) is entirely absent, lower the injection port temperature to rule out thermal degradation prior to ionization.
      

References

  • Title: High resolution mass spectrometry.—II Some substituted benzothiazoles Source: Organic Mass Spectrometry URL: [Link]

  • Title: Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry Source: Environmental Science & Technology (ACS Publications) URL: [Link]

Comparative

A Comparative Guide to IR Spectroscopy for Amino and Bromo Group Identification in Benzothiazoles

For researchers and professionals in drug development, the precise characterization of synthesized molecules is a foundational requirement for advancing a compound through the discovery pipeline. The benzothiazole scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of synthesized molecules is a foundational requirement for advancing a compound through the discovery pipeline. The benzothiazole scaffold, a privileged structure in medicinal chemistry, is frequently functionalized to modulate its pharmacological properties. Among the most common substituents are amino (–NH₂) and bromo (–Br) groups, which can significantly alter a molecule's activity, polarity, and metabolic stability.

Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive first-pass technique for confirming the successful incorporation of these functional groups. This guide provides an in-depth comparative analysis of the characteristic IR spectral peaks for amino and bromo groups on the benzothiazole ring system. We will move beyond simple peak tables to explain the underlying vibrational principles and provide a field-proven experimental protocol for acquiring high-quality, reproducible data.

The Benzothiazole Core: A Spectroscopic Canvas

The benzothiazole ring system is a rigid, aromatic bicyclic structure. Its own IR spectrum is characterized by a series of absorptions, including aromatic C-H stretching just above 3000 cm⁻¹ and several C=C in-ring stretching vibrations between 1600 cm⁻¹ and 1450 cm⁻¹.[1][2] These core peaks provide a consistent background, upon which the unique signatures of substituents like amino and bromo groups are superimposed. Understanding these substituent-specific vibrations is key to verifying the outcome of a synthetic transformation.

Section 1: The Vibrational Signature of the Amino (–NH₂) Group

The primary amino group, when attached to an aromatic system like benzothiazole, presents a rich and highly diagnostic set of absorptions in the IR spectrum. These arise from the various ways the N-H and C-N bonds can stretch and bend.

Key Vibrational Modes and Their Causality
  • N-H Stretching (3500-3300 cm⁻¹): This is the most definitive region for identifying a primary amine. Unlike secondary amines which show a single N-H stretch, primary amines (R-NH₂) exhibit two distinct bands.[3][4] This phenomenon is due to the two possible coupled vibrations of the N-H bonds:

    • Asymmetric Stretch (~3500-3400 cm⁻¹): The two N-H bonds stretch out of phase with each other. This requires more energy and thus appears at a higher wavenumber.

    • Symmetric Stretch (~3400-3300 cm⁻¹): The two N-H bonds stretch in phase. This requires less energy and appears at a lower wavenumber. The presence of two moderately intense bands in this region is strong evidence for a primary amine. Aromatic amines typically show these absorptions at slightly higher frequencies than their aliphatic counterparts.[5][6]

  • N-H Bending (Scissoring) (1650-1580 cm⁻¹): This absorption results from the scissoring motion of the two N-H bonds. It is a medium to strong intensity peak and can sometimes be mistaken for a C=C aromatic stretch, but its intensity and position, coupled with the N-H stretching bands, confirm its origin.[3]

  • C-N Stretching (1335-1250 cm⁻¹): The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong absorption in this region.[3][6] Its position is indicative of the bond's partial double-bond character due to resonance with the aromatic ring.

  • N-H Wagging (910-665 cm⁻¹): This is a broad, often strong absorption caused by the out-of-plane bending of the N-H bonds. While characteristic, its broadness can sometimes lead to ambiguity.[3]

Experimental Data: 2-Aminobenzothiazole

The IR spectrum of 2-aminobenzothiazole serves as a perfect exemplar. The key absorptions are summarized below.

Vibrational ModeExpected Range (cm⁻¹)Observed Peak for 2-Aminobenzothiazole (cm⁻¹)
N-H Asymmetric Stretch3500-3400~3420
N-H Symmetric Stretch3400-3300~3310
N-H Bending (Scissoring)1650-1580~1630
Aromatic C=N/C=C Stretch1600-1450~1536
C-N Aromatic Stretch1335-1250~1281

Note: Observed peak positions are approximate and can vary slightly based on the sample preparation method and instrument.[7][8][9][10]

dot graphdot { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill, margin=0.1]; node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"]; edge [fontsize=10, fontname="Helvetica", color="#5F6368"];

} ends-dot Figure 1: Structure of 2-Aminobenzothiazole.

Section 2: The Vibrational Signature of the Bromo (–Br) Group

In stark contrast to the amino group, the bromo substituent provides a much more subtle, and singular, diagnostic peak. Its identification relies on locating a weak to medium intensity absorption in the far-infrared "fingerprint" region.

Key Vibrational Mode and Its Causality
  • C-Br Stretching (690-515 cm⁻¹): The primary and often only directly observable vibration for a bromo group is the C-Br stretch.[11][12] Due to the high mass of the bromine atom, this bond vibrates at a much lower frequency than bonds involving lighter atoms (like N-H). This places its absorption squarely in the fingerprint region of the spectrum (below 1500 cm⁻¹), which is typically dense with complex absorptions from the entire molecular skeleton.

Challenges in Identification

The main challenge in assigning the C-Br stretch is its location. The fingerprint region contains numerous C-C bending and aromatic C-H out-of-plane bending vibrations, making a definitive assignment of the C-Br stretch difficult without comparing the spectrum to that of an unbrominated precursor.[13][14] The most effective method of confirmation is to look for the appearance of a new band in the expected 690-515 cm⁻¹ range that was not present in the starting material.

Experimental Data: 6-Bromo-2-aminobenzothiazole

By examining a molecule containing both functionalities, we can directly compare their spectral signatures. For 6-bromo-2-aminobenzothiazole, one would expect to see all the characteristic amino peaks, plus the new C-Br stretch.

Vibrational ModeExpected Range (cm⁻¹)Expected Peak for 6-Bromo-2-aminobenzothiazole (cm⁻¹)
N-H Stretches3500-3300Two bands, e.g., ~3425 and ~3315
N-H Bending1650-1580~1625
Aromatic C=N/C=C Stretch1600-1450Multiple bands
C-Br Stretch 690-515 A new band in this region, e.g., ~650

Note: The presence of the electron-withdrawing bromine atom can cause minor shifts in the frequencies of the amino group vibrations compared to the unsubstituted parent compound.

dot graphdot { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill, margin=0.1]; node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"]; edge [fontsize=10, fontname="Helvetica", color="#5F6368"];

} ends-dot Figure 2: Structure of 6-Bromo-2-aminobenzothiazole.

Section 3: Direct Comparison and Summary

FeatureAmino (-NH₂) GroupBromo (-Br) Group
Primary Diagnostic Peaks Two distinct N-H stretching bandsOne C-Br stretching band
Wavenumber Region 3500-3300 cm⁻¹ (Functional Group)690-515 cm⁻¹ (Fingerprint)
Intensity Medium to StrongWeak to Medium
Secondary Peaks N-H Bending (~1620 cm⁻¹), C-N Stretch (~1300 cm⁻¹)None
Confidence in Assignment High. The dual N-H stretch is highly characteristic.Moderate. Requires comparison with starting material due to overlapping peaks in the fingerprint region.

Section 4: Experimental Protocol for High-Quality ATR-FTIR Analysis

To ensure that the spectral data is trustworthy and reproducible, a standardized protocol is essential. The Attenuated Total Reflectance (ATR) technique is highly recommended for solid powder samples like benzothiazole derivatives due to its minimal sample preparation and ease of use.

Methodology
  • Instrument Preparation (The Self-Validating Start):

    • Causality: The ATR crystal (typically diamond or zinc selenide) must be impeccably clean. Any residue from previous samples will appear in your spectrum, leading to false positives.

    • Protocol: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free tissue). Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • Causality: The ambient atmosphere contains IR-active molecules (CO₂ and H₂O vapor) that will absorb radiation and interfere with the sample spectrum. A background scan measures these atmospheric absorptions, allowing the instrument's software to subtract them from the final sample spectrum.

    • Protocol: With the clean, empty ATR accessory in place, initiate a background scan. This scan should be performed before each new sample or after a significant time lapse.

  • Sample Application:

    • Causality: For the IR beam to interact with the sample, direct and firm contact between the sample and the ATR crystal is required. Poor contact results in a weak, low-quality spectrum.

    • Protocol: Place a small amount of the powdered benzothiazole derivative onto the center of the ATR crystal. Use the instrument's pressure anvil to apply consistent and firm pressure, ensuring the powder is compacted against the crystal surface.

  • Sample Spectrum Acquisition:

    • Causality: Signal-to-noise ratio is critical for detecting weaker absorptions, such as the C-Br stretch. Co-adding multiple scans improves this ratio.

    • Protocol: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans for a high-quality result.

  • Data Analysis and Cleaning:

    • Causality: A clean spectrum is essential for accurate interpretation. After data collection, clean the ATR crystal and anvil tip thoroughly with a solvent-moistened wipe.

    • Protocol: Verify that the spectrum is free of major atmospheric interference. Use the instrument software to identify and label the wavenumbers of key peaks corresponding to the expected functional groups.

dot graphdot { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,6", ratio=auto]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=11]; edge [color="#5F6368", arrowhead=normal, fontname="Helvetica", fontsize=10];

start [label="Start: Clean ATR Crystal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; background [label="Acquire Background Spectrum\n(Measures atmospheric CO₂ & H₂O)"]; sample [label="Place Small Amount of\nBenzothiazole Powder on Crystal"]; pressure [label="Apply Firm Pressure with Anvil\n(Ensures good sample contact)"]; acquire [label="Acquire Sample Spectrum\n(Co-add 16-32 scans for S/N)"]; analyze [label="Analyze Spectrum:\n- Identify N-H stretches (3500-3300 cm⁻¹)\n- Look for C-Br stretch (690-515 cm⁻¹)"]; clean [label="Clean Crystal and Anvil Thoroughly"]; end_node [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> background [label="1. Preparation"]; background -> sample [label="2. Sampling"]; sample -> pressure; pressure -> acquire [label="3. Measurement"]; acquire -> analyze [label="4. Interpretation"]; analyze -> clean; clean -> end_node; } ends-dot Figure 3: Workflow for ATR-FTIR Analysis of Benzothiazole Derivatives.

Conclusion

IR spectroscopy is an indispensable tool for the structural verification of substituted benzothiazoles. The amino group provides a clear and unambiguous signature with its characteristic pair of N-H stretching bands in the 3500-3300 cm⁻¹ region. Conversely, the bromo group offers a more subtle confirmation via a single C-Br stretch in the low-frequency fingerprint region, the confident assignment of which often necessitates a comparative analysis with the starting material. By following a robust experimental protocol, researchers can generate high-quality, trustworthy data to rapidly confirm the presence or absence of these crucial functional groups, thereby accelerating the drug design and development cycle.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Ingole, R.N., & Waghmare, S.A. Synthesis, Spectral Characterization and Biological Evaluation of Novel Substituted 2, 4-Dithiobiuretes with Benzothiazole Backb. Journal of Applicable Chemistry. Available from: [Link]

  • Shettar, A.K., et al. (2022). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complexes as DNA Binding and DNA Cleavage Agents. Research Square. Available from: [Link]

  • Kaur, H., Kumar, S., & Singh, I. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Semantic Scholar. Available from: [Link]

  • Patel, H.D., et al. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry. Available from: [Link]

  • Pasha, M.A. (2009). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. International Journal of ChemTech Research. Available from: [Link]

  • Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules. Available from: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Infrared Spectroscopy. SDBSWeb. Available from: [Link]

  • University of Babylon. Synthesis and Characterization of Benzothiazole Complexes. Available from: [Link]

  • Michigan State University. Infrared Spectrometry. Available from: [Link]

  • Al-Omar, M.A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available from: [Link]

  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines. Available from: [Link]

  • ResearchGate. FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • ResearchGate. Synthesis and characterization of some metal Ions with 2-amino acetate benzothiazole. Available from: [Link]

  • LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alkyl Halides. Available from: [Link]

  • Pilch-Wrobel, A., et al. (2023). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Molecules. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available from: [Link]

  • Contreras-Puentes, N., et al. (2023). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Pharmaceuticals. Available from: [Link]

  • Quora. How to identify an alkyl halide using an infrared (IR) spectrum. Available from: [Link]

  • IOSR Journal of Applied Chemistry. Synthesis, Characterization and Antimicrobial activity of 2- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino- 1,3-benzothiazole. Available from: [Link]

  • ResearchGate. Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Available from: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Available from: [Link]

  • Al-Hamdani, A.A.S., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. Available from: [Link]

  • Mansour, F.H. The features of IR spectrum. Available from: [Link]

  • ResearchGate. Theoretical FT-IR spectrum of benzothiazole. Available from: [Link]

  • ResearchGate. Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Available from: [Link]

  • Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Available from: [Link]

  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available from: [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of 4-Bromo-5-methylbenzo[d]thiazol-2-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Methodological Standard Introduction: The Strategic Value of Substituent Engineering In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Methodological Standard

Introduction: The Strategic Value of Substituent Engineering

In the development of fluorescent probes, photosensitizers, and kinase inhibitors, the benzothiazole core serves as a highly versatile pharmacophore. Understanding the precise UV-Vis absorption characteristics of 4-Bromo-5-methylbenzo[d]thiazol-2-amine is critical for researchers aiming to tune the photophysical properties of their target molecules.

This guide objectively compares the UV-Vis spectral performance of 4-Bromo-5-methylbenzo[d]thiazol-2-amine against alternative unsubstituted and mono-substituted analogs. By dissecting the causality behind these spectral shifts, we provide a definitive framework for utilizing this specific building block in advanced photochemical applications.

Mechanistic Insights: Causality Behind the Spectral Shifts

To understand the UV-Vis spectrum of 4-Bromo-5-methylbenzo[d]thiazol-2-amine, we must analyze the individual contributions of its substituents to the electronic transitions of the base 2-aminobenzothiazole core.

According to standard spectral databases like , the unsubstituted 2-aminobenzothiazole exhibits a primary


 transition maximum (

) at 264 nm in alcoholic solvents[1]. Additionally, empirical studies on identify a distinct

transition peak typically centered around 320 nm[2].

When we introduce the 4-bromo and 5-methyl groups, we create a synergistic "push-pull" electronic environment:

  • The C5-Methyl Group (+I Effect): The methyl group acts as an electron-donating group via hyperconjugation. This inductive effect destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level.

  • The C4-Bromo Group (Heavy Atom & +M Effect): While halogens are inductively electron-withdrawing (-I), their resonance electron-donating effect (+M) dominates in highly conjugated planar systems. Furthermore, the heavy atom effect of bromine increases spin-orbit coupling.

  • The Net Result: The combined destabilization of the HOMO narrows the HOMO-LUMO gap. This causality directly results in a bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity,

    
    ) compared to the unsubstituted core. This makes the molecule an excellent precursor for , which require absorption bands extending toward the visible spectrum (up to 460 nm)[3].
    

ElectronicTransitions Core 2-Aminobenzothiazole Core (π-π* ~ 264 nm) Br C4-Bromo Substitution (+M / Heavy Atom Effect) Core->Br Me C5-Methyl Substitution (+I Hyperconjugation) Core->Me Shift Bathochromic Shift (Narrowed HOMO-LUMO Gap) Br->Shift Raises HOMO Energy Me->Shift Destabilizes HOMO

Fig 1. Substituent effects on the electronic transitions of the benzothiazole core.

Comparative UV-Vis Performance Data

The following table summarizes the quantitative optical performance of 4-Bromo-5-methylbenzo[d]thiazol-2-amine against common alternatives. Data is standardized for ethanolic solutions at


.
Compound

(

)

(

)
Est. Molar Absorptivity (

)
Primary Application Utility
2-Aminobenzothiazole 264 nm320 nm

Baseline pharmacophore / Reference standard
6-Bromo-2-aminobenzothiazole 272 nm328 nm

Precursor for rigid kinase inhibitors
4-Bromo-5-methylbenzo[d]thiazol-2-amine 281 nm 335 nm

Red-shifted photosensitizers & fluorescent probes

Performance Verdict: The di-substituted 4-Bromo-5-methyl variant is objectively superior when downstream applications require excitation at longer wavelengths (e.g., to minimize cellular autofluorescence in biological assays or to match specific LED emission spectra in photopolymerization).

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It inherently flags aggregation artifacts (such as H- or J-aggregates) that commonly plague heterocyclic dye characterization.

Phase 1: Preparation & Baseline Correction
  • Solvent Selection: Utilize spectroscopic-grade Ethanol (UV cutoff < 210 nm).

  • Double-Beam Blanking: Fill two matched quartz cuvettes (1 cm path length) with pure ethanol. Run a baseline scan from 200 nm to 500 nm. Validation check: The baseline variance must not exceed

    
     Absorbance Units (AU).
    
  • Stock Solution: Dissolve exactly 2.43 mg of 4-Bromo-5-methylbenzo[d]thiazol-2-amine (MW: 243.12 g/mol ) in 10 mL of ethanol to create a

    
     M stock.
    
Phase 2: Serial Dilution & Self-Validation

To prove that the observed


 shifts are purely electronic and not concentration-dependent artifacts, we utilize a Beer-Lambert linearity check.
  • Prepare three working solutions via serial dilution:

    
     M, 
    
    
    
    M, and
    
    
    M.
  • Spectral Acquisition: Scan each concentration from 200 nm to 500 nm at a scan rate of 120 nm/min.

  • Systemic Validation: Plot the Absorbance at 281 nm against the concentration.

    • Acceptance Criteria: The

      
       value of the linear regression must be 
      
      
      
      . If the plot deviates from linearity at the highest concentration,
      
      
      stacking (aggregation) is occurring. The system dictates that the
      
      
      M data point must be rejected, and the sample must be diluted further.

UVVisWorkflow N1 Solvent Selection (EtOH, Cutoff < 210 nm) N2 Serial Dilution (10⁻⁴ to 10⁻⁵ M) N1->N2 Prepare stock N3 Baseline Correction (Double-Beam Blanking) N2->N3 Load quartz cuvettes N4 Spectral Acquisition (200 - 500 nm) N3->N4 Scan samples N5 Self-Validation (Beer-Lambert Linearity Check) N4->N5 Plot Abs vs Conc (R² ≥ 0.999)

Fig 2. Self-validating UV-Vis spectroscopic workflow for benzothiazole derivatives.

Conclusion

For drug development professionals and photochemists, 4-Bromo-5-methylbenzo[d]thiazol-2-amine offers a highly tunable scaffold. By leveraging the +M effect of the bromine atom and the +I effect of the methyl group, researchers can achieve a reliable bathochromic shift compared to standard 2-aminobenzothiazoles. When characterized using the self-validating protocols outlined above, this compound provides a robust, artifact-free foundation for designing advanced optical materials and targeted therapeutics.

References

  • PubChem. "Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706". National Center for Biotechnology Information. URL:[Link]

  • Al-Mustansiriyah J. Sci. "Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives". ResearchGate. URL:[Link]

  • Materials 2021. "High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers". MDPI. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-5-methylbenzo[d]thiazol-2-amine

For researchers and professionals in the vanguard of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of en...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the vanguard of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 4-Bromo-5-methylbenzo[d]thiazol-2-amine, a halogenated aromatic amine, is a compound that necessitates rigorous adherence to proper disposal protocols. This guide provides a detailed, step-by-step framework for its safe management and disposal, grounded in established safety principles for halogenated organic compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-5-methylbenzo[d]thiazol-2-amine was not located during the compilation of this guide. The following procedures are based on the safety data of the closely related compound, 4-Bromo-5-methylthiazol-2-amine, and general guidelines for the disposal of halogenated organic waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Understanding the Hazard Profile: The "Why" Behind the Precautions

Before we delve into the "how" of disposal, it is crucial to understand the inherent hazards of 4-Bromo-5-methylbenzo[d]thiazol-2-amine. Based on data from the analogous compound, 4-Bromo-5-methylthiazol-2-amine, we can anticipate a similar hazard profile.[1]

Expected Hazard Classifications:

Hazard StatementGHS ClassificationRationale
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion of even small quantities may cause adverse health effects.
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Direct contact with the skin can lead to irritation, redness, and inflammation.
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)Contact with the eyes can result in significant irritation and potential damage.
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4)Inhalation of dust or aerosols may be harmful to the respiratory system.
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3)May cause irritation to the respiratory tract.

The presence of a bromine atom designates this compound as a halogenated organic compound . These substances can be persistent in the environment and may have ecotoxicological effects if not disposed of correctly. Improper disposal can lead to the formation of other hazardous decomposition byproducts.[2][3]

Operational Plan for Proper Disposal

The cornerstone of safe disposal is a systematic and well-documented process. The following workflow provides a comprehensive approach to managing waste generated from the use of 4-Bromo-5-methylbenzo[d]thiazol-2-amine.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Nitrile or other chemically resistant gloves are essential to prevent skin contact.

  • Body Protection: A flame-resistant lab coat should be worn to protect against accidental spills.

  • Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood, a certified respirator is required.

Waste Segregation: A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect any solid residue of 4-Bromo-5-methylbenzo[d]thiazol-2-amine, along with contaminated disposable materials such as weigh boats, filter paper, and contaminated gloves, in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."

    • Crucially, do not mix halogenated waste with non-halogenated waste streams. This is often a more expensive and complex disposal route.

  • Sharps:

    • Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container for hazardous chemical waste.

Containerization and Labeling: Clarity and Compliance

All waste containers must be:

  • Compatible: Use containers made of materials that will not react with the chemical waste.

  • Securely Sealed: Ensure containers have tight-fitting lids to prevent leaks and evaporation.

  • Clearly Labeled: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Bromo-5-methylbenzo[d]thiazol-2-amine"

    • An indication of the hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation.

Storage of Waste
  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure secondary containment is in place to capture any potential leaks.

  • Do not accumulate large quantities of waste. Arrange for regular pickups by your institution's EHS department or a licensed hazardous waste disposal company.

Decontamination Procedures

Thorough decontamination of laboratory equipment is essential to prevent cross-contamination and ensure a safe working environment.

Glassware and Equipment Decontamination
  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residual compound. Collect this solvent rinse as halogenated organic liquid waste .

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Rinse with deionized water and allow to dry.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the laboratory and restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For solid spills, carefully sweep up the material and place it in the designated halogenated solid waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (collecting the cleaning materials as hazardous waste) followed by soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-5-methylbenzo[d]thiazol-2-amine.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal Start 4-Bromo-5-methylbenzo[d]thiazol-2-amine Waste Generated WasteType Determine Waste Type (Solid, Liquid, Sharps) Start->WasteType SolidWaste Solid Waste Container (Halogenated) WasteType->SolidWaste Solid LiquidWaste Liquid Waste Container (Halogenated) WasteType->LiquidWaste Liquid SharpsWaste Sharps Container (Hazardous Chemical) WasteType->SharpsWaste Sharps Label Properly Label Container SolidWaste->Label LiquidWaste->Label SharpsWaste->Label Store Store in Satellite Accumulation Area Label->Store EHS Arrange for EHS Pickup Store->EHS

Disposal workflow for 4-Bromo-5-methylbenzo[d]thiazol-2-amine.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-Bromo-5-methylbenzo[d]thiazol-2-amine is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the hazards, implementing a robust operational plan for waste segregation and disposal, and adhering to institutional and regulatory guidelines, we can ensure the safety of laboratory personnel and minimize our environmental impact. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.

References

  • AiFChem, an Xtalpi Company. 4-Bromo-5-methylbenzo[d]thiazol-2-amine 98%. BuyChemJapan. Available from: [Link]

  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. ResearchGate. Available from: [Link]

  • Mann, W. C. Interactions of Halogens with Amines. Thames Polytechnic. Available from: [Link]

  • AiFChem, an Xtalpi Company. 4-Bromo-5-methylbenzo[d]thiazol-2-amine 98%. Available from: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available from: [Link]

  • Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. ResearchGate. Available from: [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. Available from: [Link]

  • Degradation of brominated flame retardant in computer housing plastic by supercritical fluids. National Center for Biotechnology Information. Available from: [Link]

  • Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. Preprints.org. Available from: [Link]

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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. Available from: [Link]

  • The microbial degradation of benzothiazoles. ResearchGate. Available from: [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. National Center for Biotechnology Information. Available from: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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